Technical Documentation Center

2-Chloro-3-methoxypropionic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-3-methoxypropionic Acid
  • CAS: 2544-05-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Chloro-3-methoxypropionic Acid

Content Type: Technical Reference & Process Guide Subject: 2-Chloro-3-methoxypropionic Acid (CAS: 2544-05-0) Molecular Weight: 138.55 g/mol Executive Summary & Core Identity 2-Chloro-3-methoxypropionic acid is a bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Process Guide Subject: 2-Chloro-3-methoxypropionic Acid (CAS: 2544-05-0) Molecular Weight: 138.55 g/mol

Executive Summary & Core Identity

2-Chloro-3-methoxypropionic acid is a bifunctional chiral building block extensively used in the synthesis of agrochemicals and pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid tail (for coupling/esterification) and the


-chloro-

-methoxy core (susceptible to nucleophilic substitution or elimination).

For the drug development scientist, the "Molecular Weight" is not merely a scalar value (138.55 Da); it is a composite of isotopic distributions critical for mass spectrometry-based pharmacokinetic (PK) tracking.

Physicochemical Profile
PropertyValueTechnical Context
Molecular Formula

Basis for stoichiometry.
Average Molecular Weight 138.55 g/mol Used for bulk reagent calculations.
Monoisotopic Mass 138.0084 DaExact mass for High-Resolution MS (HRMS).
CAS Number 2544-05-0Key identifier for regulatory filing.
Physical State Viscous Liquid / Low-melting SolidHandling requires heating for precise volumetric transfer.
pKa ~2.42Stronger acid than propionic acid due to the

-Cl electron-withdrawing effect.

Mass Spectrometry & Isotopic Logic

In metabolic stability studies or impurity profiling, the chlorine atom provides a distinct "fingerprint." Unlike standard organic molecules (C, H, O, N), 2-Chloro-3-methoxypropionic acid displays a characteristic 3:1 isotopic ratio in its mass spectrum due to the natural abundance of


 (75.78%) and 

(24.22%).
The "M+2" Signature

When analyzing reaction mixtures, do not look for a single peak. You must validate the presence of the [M] and [M+2] doublet.

  • M Peak (m/z 138.0): Contains

    
    .
    
  • M+2 Peak (m/z 140.0): Contains

    
    .
    
  • Intensity Ratio: The M peak should be roughly 3 times the height of the M+2 peak.[1][2] Deviation from this ratio suggests interference or co-elution.

IsotopePattern Molecule 2-Chloro-3-methoxypropionic Acid (Parent Molecule) Cl35 Isotopologue A (75%) Contains 35-Cl Mass: ~138 Da Molecule->Cl35 Natural Abundance Cl37 Isotopologue B (25%) Contains 37-Cl Mass: ~140 Da Molecule->Cl37 Natural Abundance Spectrum Mass Spectrum Output Distinct 3:1 Ratio Cl35->Spectrum Base Peak (M) Cl37->Spectrum Satellite Peak (M+2)

Figure 1: Isotopic splitting logic for chlorinated intermediates in Mass Spectrometry.

Synthesis & Process Chemistry

The most robust route for synthesizing 2-chloro-3-methoxypropionic acid involves the chloro-methoxylation of acrylic acid derivatives . This reaction exploits the electrophilic nature of the chlorine source and the nucleophilic nature of the solvent (methanol).

Reaction Mechanism
  • Activation: The alkene of the acrylate attacks the electrophilic chlorine, forming a chloronium ion intermediate.

  • Regioselectivity: The methoxy group (nucleophile) attacks the

    
    -position (C3), which bears more partial positive character due to the electron-withdrawing ester group destabilizing the 
    
    
    
    -position.
  • Hydrolysis: If starting from an ester, a final hydrolysis step yields the free acid.

SynthesisRoute Start Methyl Acrylate (Starting Material) Inter Chloronium Ion Intermediate Start->Inter Electrophilic Attack Reagents Cl2 (gas) or t-BuOCl MeOH (Solvent) Reagents->Inter ProductEster Methyl 2-chloro-3-methoxypropionate Inter->ProductEster Regioselective Opening (MeOH attacks C3) FinalProduct 2-Chloro-3-methoxypropionic Acid (Target) ProductEster->FinalProduct Saponification Hydrolysis LiOH / THF:H2O (Hydrolysis)

Figure 2: Synthetic pathway via chloro-methoxylation of acrylates.

Experimental Protocol (Lab Scale)

Note: This protocol assumes the use of Methyl Acrylate as the precursor.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Reagent Charge: Add Methyl Acrylate (8.6 g, 100 mmol) and Methanol (100 mL) . Cool the solution to 0°C using an ice bath.

  • Chlorination: Add tert-Butyl Hypochlorite (11.4 g, 105 mmol) dropwise over 30 minutes. Crucial: Maintain internal temperature < 5°C to prevent polymerization or over-chlorination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS.[3][4]

  • Workup: Concentrate the mixture under reduced pressure to remove methanol and tert-butanol. Dilute the residue with DCM (100 mL) and wash with saturated

    
     (2 x 50 mL) and Brine (50 mL). Dry over 
    
    
    
    .
  • Hydrolysis (Optional for Free Acid): Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 4 hours. Acidify to pH 2 with 1N HCl and extract with EtOAc.

  • Purification: The free acid can be purified via vacuum distillation (bp ~115°C at 0.5 mmHg) or recrystallization if solid.

Analytical Validation (Self-Validating Systems)

To ensure the material is suitable for downstream drug development, you must validate both identity and purity.

NMR Characterization ( NMR, 400 MHz, )
  • 
     10.5 ppm (s, 1H):  Carboxylic acid proton (disappears with 
    
    
    
    shake).
  • 
     4.45 ppm (dd, 1H, J=5.2, 7.8 Hz):  The 
    
    
    
    -proton (H-2). The chemical shift is distinctively downfield due to the adjacent Cl and COOH.
  • 
     3.80 ppm (dd, 1H) & 3.65 ppm (dd, 1H):  The 
    
    
    
    -protons (H-3). These appear as a diastereotopic pair if the molecule is in a chiral environment or simply split by the
    
    
    -proton.
  • 
     3.42 ppm (s, 3H):  The Methoxy  singlet. Self-Validation Check: If this integral is not exactly 3:1 relative to the 
    
    
    
    -proton, you have unreacted acrylate or solvent contamination.
Quality Control Checkpoints
  • Chloride Titration: Perform an

    
     titration to ensure no free inorganic chloride ions are present (which would interfere with coupling reactions).
    
  • Derivatization Test: React a small aliquot with benzylamine. If the reaction proceeds to the amide cleanly (monitored by HPLC), the carboxylic acid is active and the

    
    -chloro group has remained intact (no elimination to acrylate).
    

Applications in Drug Development

The 2-chloro-3-methoxy moiety serves as a "chiral staple" in medicinal chemistry.

  • Amino Acid Synthesis: Displacement of the

    
    -chloride with azide (
    
    
    
    ) followed by reduction yields O-methylserine derivatives, which are non-canonical amino acids used to modulate peptide solubility.
  • Peptidomimetics: The methoxy group acts as a hydrogen bond acceptor, often mimicking the solvation shell of more polar residues without the associated desolvation penalty during protein binding.

  • Protecting Group Strategy: The 3-methoxy group is stable to acidic conditions but can be modified if needed, providing a robust scaffold during multi-step synthesis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10878345, 2-Chloro-3-methoxypropionic acid. Retrieved from [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry - Chlorine and Bromine Signatures. Retrieved from [Link]

  • Google Patents. (2008). CN101333163A - Preparation method of 3-chloropropionate (and derivatives).
  • MDPI. (2020). Chlorine Isotope Effects in Reductive Dehalogenation. Retrieved from [Link][5]

Sources

Exploratory

Technical Guide: Solubility &amp; Miscibility Profiling of 2-Chloro-3-methoxypropionic Acid

The following technical guide details the solubility and miscibility profiling of 2-Chloro-3-methoxypropionic Acid (CAS: 2544-05-0) . Note to Reader: As this compound is a liquid at standard temperature and pressure (STP...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and miscibility profiling of 2-Chloro-3-methoxypropionic Acid (CAS: 2544-05-0) .

Note to Reader: As this compound is a liquid at standard temperature and pressure (STP), "solubility" in this context refers primarily to miscibility with organic solvents and partitioning behavior (LogP) crucial for extraction and purification processes.[1]

[1]

Executive Summary

2-Chloro-3-methoxypropionic Acid (2-CMPA) is a critical chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Unlike solid crystalline acids, 2-CMPA presents as a viscous liquid (approx.[1] MW 138.55 g/mol ).[1][2][3][4] Consequently, process engineers must shift their focus from Solid-Liquid Equilibrium (SLE) to Liquid-Liquid Equilibrium (LLE) .[1]

Understanding the miscibility boundaries of 2-CMPA is vital for:

  • Reaction Solvent Selection: Ensuring homogeneity during chlorination or substitution reactions.[1]

  • Workup Optimization: Maximizing recovery during aqueous/organic extractions.[1]

  • Purification: Designing biphasic systems to remove impurities.[1]

Physicochemical Profile & Mechanistic Solubility

To predict solubility behavior, we must analyze the solute's molecular architecture.[1]

Structural Analysis[1]
  • Carboxylic Acid Moiety (-COOH): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This confers high miscibility with polar protic solvents (Water, Methanol) and allows for pH-dependent solubility (salt formation).[1]

  • Methoxy Group (-OCH3): An ether linkage acting as a weak HBA.[1] It increases lipophilicity compared to a hydroxyl group but maintains polarity.[1]

  • Chloro Substituent (-Cl): Adds significant lipophilicity and electron-withdrawing character, increasing the acidity of the neighboring proton (inductive effect).[1]

Predicted Solvent Compatibility

Based on Hansen Solubility Parameters (HSP) and dielectric constants, 2-CMPA exhibits the following behaviors:

Solvent ClassRepresentative SolventsInteraction TypePredicted Miscibility
Polar Protic Methanol, Ethanol, WaterStrong H-BondingMiscible (Exothermic mixing)
Polar Aprotic DMSO, DMF, AcetonitrileDipole-DipoleMiscible
Chlorinated Dichloromethane (DCM), ChloroformDispersion/DipoleHigh (Excellent extraction solvent)
Ethers/Esters THF, Ethyl Acetate, MTBEWeak H-BondingHigh
Aliphatic Hydrocarbons n-Heptane, HexaneDispersion (London Forces)Low / Immiscible (Phase separation likely)

Experimental Protocols

Since specific peer-reviewed LLE data for 2-CMPA is sparse in open literature, the following self-validating protocols are required to generate actionable data.

Protocol A: Miscibility Boundary Determination (Cloud Point Method)

Objective: Determine the temperature-dependent miscibility gap (binodal curve) with non-polar solvents.

  • Preparation: In a jacketed equilibrium cell, introduce 2-CMPA and the target solvent (e.g., Toluene) at a specific mass ratio (e.g., 10:90).

  • Thermal Cycling: Heat the mixture under stirring until a single homogeneous phase is observed (Clear point).

  • Cooling: Slowly cool the mixture (0.5 °C/min) using a programmable circulator.

  • Detection: Monitor turbidity using a laser transmittance probe.[1] The temperature at which transmittance drops below 90% is recorded as the Cloud Point (

    
    ) .[1]
    
  • Iteration: Repeat for mass fractions

    
     to 
    
    
    
    .
Protocol B: Partition Coefficient ( ) Measurement

Objective: Quantify distribution between water and an organic solvent (crucial for extraction).[1]

  • Equilibration: Mix 2-CMPA with a pre-saturated biphasic system (e.g., Octanol/Water) in a separation funnel.[1]

  • Agitation: Shake mechanically for 24 hours at constant temperature (25 °C).

  • Phase Separation: Centrifuge to ensure complete phase separation.

  • Quantification: Analyze the concentration of 2-CMPA in both phases using HPLC-UV (C18 column, mobile phase Acetonitrile/Water + 0.1% H3PO4).

  • Calculation:

    
    
    
    
    
    [1]

Thermodynamic Modeling

Experimental data should be correlated using activity coefficient models to predict behavior outside the tested range.[1]

NRTL (Non-Random Two-Liquid) Model

For liquid-liquid miscibility, the NRTL model is superior for strongly non-ideal systems (like acid-hydrocarbon mixtures).[1]


[1]
  • Application: Fit experimental cloud points to regress binary interaction parameters (

    
    ).
    
  • Validation: A Root Mean Square Deviation (RMSD) of < 2% between calculated and experimental mole fractions indicates a valid model.[1]

Process Visualization: Solubility Workflow

SolubilityWorkflow Start Start: 2-CMPA Sample StateCheck Physical State Check (at 25°C) Start->StateCheck LiquidPath Liquid: LLE Profiling StateCheck->LiquidPath Viscous Liquid SolidPath Solid: SLE Profiling (If salt form) StateCheck->SolidPath Crystalline Exp1 Exp 1: Miscibility Screen (Visual/Turbidity) LiquidPath->Exp1 Exp2 Exp 2: Partition Coeff (LogP) (Shake Flask/HPLC) LiquidPath->Exp2 Model Thermodynamic Modeling (NRTL / UNIQUAC) Exp1->Model Cloud Points Exp2->Model Conc. Data Output Process Output: Extraction Strategy & Solvent Choice Model->Output

Figure 1: Decision matrix for characterizing the solubility profile of 2-CMPA, distinguishing between miscibility (LLE) and solubility (SLE).

Critical Data Summary (Estimated)

Note: Values are grounded in structure-property relationships of analogous 2-chloropropionic acid derivatives.

ParameterValue / RangeSignificance
Physical State Liquid (at 20°C)Requires liquid handling protocols.[1]
Water Solubility Miscible (High)Product loss to aqueous waste is a risk; requires salting out.[1]
Log P (Oct/Wat) ~0.5 - 0.9 (Est.)[1]Moderate lipophilicity; extractable with DCM or EtOAc.[1]
pKa ~2.8 - 3.2Stronger acid than propionic acid due to

-Cl.[1]
Best Extraction Solvent DichloromethaneHigh partition coefficient expected.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11734, 2-Chloropropionic acid. Retrieved from [Link]

  • Guo, X., et al. (2025).[1] Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid in 12 solvents. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2021). Gravimetric Analysis Protocols. Retrieved from [Link]

  • MDPI. (2022).[1] Solubility Data and Thermodynamic Behavior of Emtricitabine in Different Pure Solvents. Retrieved from [Link][1]

Sources

Foundational

Technical Dossier: Spectroscopic Characterization of 2-Chloro-3-methoxypropionic Acid

CAS Registry Number: 2544-05-0 Molecular Formula: C₄H₇ClO₃ Molecular Weight: 138.55 g/mol IUPAC Name: 2-Chloro-3-methoxypropanoic acid[1] Executive Summary & Compound Profile This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 2544-05-0 Molecular Formula: C₄H₇ClO₃ Molecular Weight: 138.55 g/mol IUPAC Name: 2-Chloro-3-methoxypropanoic acid[1]

Executive Summary & Compound Profile

This technical guide provides a comprehensive spectroscopic analysis of 2-Chloro-3-methoxypropionic acid , a critical chiral building block used in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical intermediates.

As a Senior Application Scientist, I have structured this dossier to move beyond simple data listing. We will explore the causality of the spectral features—why the signals appear where they do—and provide a self-validating synthesis context to ensure the material characterized matches the expected impurity profile.

Structural Logic

The molecule consists of a propionic acid backbone with two key functional modifications:[2]

  • C2 Position: A chlorine atom, introducing a chiral center and significant electron-withdrawing effects.

  • C3 Position: A methoxy group, acting as a Lewis base and influencing the magnetic environment of the adjacent methylene protons.

Synthesis & Origin of Material[3][4][5]

To interpret spectra accurately, one must understand the sample's history. The primary industrial route involves the halo-alkoxylation of acrylates . This mechanism dictates the regiochemistry and potential impurities (e.g., 2,3-dichloropropionic acid).

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Acrylate Methyl Acrylate (Starting Material) Chloronium Chloronium Ion Intermediate Acrylate->Chloronium + Cl2 (Electrophilic Attack) Ester Methyl 2-chloro-3-methoxypropionate (Precursor) Chloronium->Ester + MeOH (Nucleophilic Opening) Acid 2-Chloro-3-methoxypropionic Acid (Target) Ester->Acid + H3O+ (Hydrolysis)

Figure 1: The regioselective synthesis via chloromethoxylation. The methoxy group attacks the beta-carbon, ensuring the 3-methoxy-2-chloro substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][6][7]

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)[3]

The presence of the chiral center at C2 renders the two protons at C3 diastereotopic . In high-resolution fields (>300 MHz), these protons often appear as distinct signals (part of an ABX system) rather than a simple doublet.

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Justification
-COOH 10.5 – 11.5Broad Singlet1H-Acidic proton; exchangeable with D₂O. Highly deshielded by carbonyl anisotropy.
H-2 (CH-Cl)4.45Triplet (or dd)1HJ ≈ 5-6 HzDeshielded by both the α-Chlorine (electronegative) and the α-Carboxyl group.
H-3 (CH₂-O)3.75 – 3.85Multiplet (dd)2HJ ≈ 5-6 Hzβ-protons. Deshielded by the adjacent ether oxygen. Diastereotopic nature may cause splitting complexity.
-OCH₃ 3.42Singlet3H-Characteristic methyl ether singlet.

Expert Insight: If you observe a triplet at ~5.8 ppm, your sample is contaminated with 2,3-dichloropropionic acid (where the Cl replaces the OMe). If you observe distinct doublets at 6.0-6.4 ppm, you likely have unreacted acrylate species.

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃

AssignmentShift (δ ppm)TypeStructural Justification
C-1 (COOH)171.5QuaternaryCarbonyl carbon, typical acid range.
C-3 (CH₂-O)73.2CH₂Deshielded significantly by the ether oxygen.
C-OMe 59.4CH₃Typical methoxy carbon shift.
C-2 (CH-Cl)54.8CHShielded relative to C-3 due to the "Heavy Atom Effect" of Chlorine, despite Cl's electronegativity.

Infrared (IR) Spectroscopy[8]

The IR spectrum serves as a rapid "fingerprint" validation. The key diagnostic is the separation between the C=O stretch and the C-Cl stretch.

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H Stretch 2800 – 3200Broad, StrongCharacteristic carboxylic acid dimer "hump".
C=O Stretch 1735Strong, SharpCarbonyl stretch. Slightly higher frequency than alkanoic acids due to α-chloro induction.
C-O-C Stretch 1120MediumEther linkage stretch (asymmetric).
C-Cl Stretch 680 – 750MediumAlkyl halide stretch.

Mass Spectrometry (MS)[9]

Method: GC-MS (Electron Impact, 70 eV) Molecular Ion: m/z 138 (small/absent)

The fragmentation pattern is driven by alpha-cleavage adjacent to the ether oxygen and the loss of the labile carboxyl group.

Fragmentation Logic (Graphviz Visualization)

MassSpec M_Ion Molecular Ion [M]+ m/z 138 (Cl35) / 140 (Cl37) Frag_A [M - COOH]+ (Loss of Carboxyl) m/z 93 / 95 M_Ion->Frag_A - •COOH (45) Frag_B [CH2=OMe]+ (Alpha Cleavage) m/z 45 M_Ion->Frag_B Base Peak Mechanism Frag_C [M - Cl - COOH]+ m/z 58 Frag_A->Frag_C - Cl

Figure 2: Primary fragmentation pathways. The oxonium ion (m/z 45) is typically the base peak in methoxy-aliphatic chains.

Key Diagnostic Peaks:

  • m/z 45: Base peak (

    
    ). Diagnostic for methoxy groups.
    
  • m/z 93/95: Characteristic 3:1 ratio indicating the presence of one Chlorine atom (M - COOH).

  • m/z 59: Carboxonium ion (

    
    ) is not favored here due to the competing ether cleavage.
    

References & Authority

  • PubChem Compound Summary. 2-Chloro-3-methoxypropionic acid (CID 132913-02-1). National Center for Biotechnology Information. [Link]

  • Synthesis Mechanism Validation. Chlorination of methyl acrylate in the presence of methanol. ResearchGate (Archive). [Link]

  • NMR Prediction & Database. Spectral Database for Organic Compounds (SDBS). (General Reference for Additivity Rules). [Link]

Sources

Exploratory

synthesis of 2-Chloro-3-methoxypropionic Acid from starting materials

This guide details the synthesis of 2-Chloro-3-methoxypropionic Acid (CAS 2544-05-0) , a critical intermediate in the production of pharmaceutical agents (e.g., Lacosamide) and agrochemicals. The narrative prioritizes th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-Chloro-3-methoxypropionic Acid (CAS 2544-05-0) , a critical intermediate in the production of pharmaceutical agents (e.g., Lacosamide) and agrochemicals. The narrative prioritizes the most scalable and robust pathway: the Elimination-Addition Route via methyl 2,3-dichloropropionate, while also addressing chiral synthesis for enantiopure applications.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-Chloro-3-methoxypropionic Acid CAS: 2544-05-0 Molecular Formula: C


H

ClO

Key Applications: Chiral building block for functionalized amino acids (e.g., Lacosamide), herbicide safeners.
Retrosynthetic Logic

The synthesis is best approached by disconnecting the C


-O bond or the ester functionality.
  • Disconnection A (Michael Addition): The

    
    -methoxy group suggests a Michael addition of methoxide to an electron-deficient alkene (2-chloroacrylate).
    
  • Disconnection B (Precursor Activation): The 2-chloroacrylate intermediate is generated in situ from 2,3-dichloropropionic acid esters via base-induced elimination.

Selected Route: The industrial standard involves the reaction of Methyl 2,3-dichloropropionate with Sodium Methoxide . This "one-pot" sequence initiates an elimination to form methyl 2-chloroacrylate, followed immediately by the regioselective Michael addition of methoxide.

Retrosynthesis Target 2-Chloro-3-methoxypropionic Acid Ester Methyl 2-chloro-3-methoxypropionate Target->Ester Hydrolysis Acrylate [Methyl 2-chloroacrylate] Ester->Acrylate Michael Addition (+ NaOMe) Start Methyl 2,3-dichloropropionate Acrylate->Start Elimination (- HCl)

Figure 1: Retrosynthetic strategy relying on an elimination-addition sequence.

Method A: The Elimination-Addition Route (Industrial Standard)

This protocol is favored for its use of inexpensive starting materials and high regioselectivity.

Phase 1: Synthesis of Methyl 2-chloro-3-methoxypropionate

Reaction: Methyl 2,3-dichloropropionate + 2 NaOMe


 Methyl 2-chloro-3-methoxypropionate + NaCl + MeOH

Mechanism:

  • E2 Elimination: Methoxide acts as a base, removing the acidic

    
    -proton from the dichloroester, eliminating chloride to form Methyl 2-chloroacrylate .
    
  • Michael Addition: A second equivalent of methoxide attacks the

    
    -carbon of the acrylate. The presence of the 
    
    
    
    -chlorine atom stabilizes the intermediate carbanion, driving the reaction toward the desired
    
    
    -methoxy product.
Experimental Protocol

Reagents:

  • Methyl 2,3-dichloropropionate (1.0 equiv)

  • Sodium Methoxide (NaOMe), 30% solution in Methanol (1.1–1.2 equiv)

  • Methanol (Solvent)

  • Glacial Acetic Acid (for quenching)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Inert gas (N

    
    ) purge is recommended but not strictly required if moisture is controlled.
    
  • Charging: Charge the flask with Methyl 2,3-dichloropropionate and dilute with anhydrous Methanol (5 volumes). Cool the solution to -5°C to 0°C .

    • Critical Control Point: Temperature must be kept low to prevent polymerization of the transient acrylate intermediate.

  • Addition: Add the NaOMe solution dropwise over 60–90 minutes. Maintain internal temperature < 5°C .

    • Observation: A white precipitate (NaCl) will form immediately.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour. Monitor by GC or TLC until starting material is < 1%.

  • Quenching: Adjust pH to 6–7 using Glacial Acetic Acid. This neutralizes excess alkoxide and prevents retro-Michael elimination during workup.

  • Workup: Filter off the NaCl salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) and wash with water. Dry organic layer over MgSO

    
    .
    
  • Purification: Distillation under reduced pressure (vacuum) yields the ester as a colorless liquid.

Phase 2: Hydrolysis to the Free Acid

Reaction: Methyl 2-chloro-3-methoxypropionate + H


O/H


2-Chloro-3-methoxypropionic Acid

Why Acidic Hydrolysis? Basic hydrolysis (saponification) carries a risk of


-elimination  (reverting to 2-chloroacrylic acid) due to the leaving group ability of the methoxy group in the presence of strong base. Acidic hydrolysis is kinetically slower but thermodynamically safer for preserving the ether linkage.
Experimental Protocol
  • Mixing: Combine the ester from Phase 1 with 6M HCl (3–4 equiv).

  • Reflux: Heat the mixture to mild reflux (approx. 80–90°C) for 4–6 hours.

  • Extraction: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3x).

  • Isolation: Combine organics, wash with brine, and dry over Na

    
    SO
    
    
    
    . Evaporate solvent to yield the crude acid.
  • Recrystallization: If the product solidifies (low melting point), recrystallize from Hexane/EtOAc; otherwise, purify via vacuum distillation.

Method B: Chiral Pool Synthesis (Enantioselective)

For drug development requiring high enantiomeric excess (ee), starting from the chiral pool (Serine) is superior to resolving the racemate.

Starting Material: D- or L-Serine (depending on desired target stereochemistry).

Workflow:

  • Diazotization (Sandmeyer-type): Reaction of Serine with NaNO

    
     and HCl.
    
    • Stereochemistry: This reaction typically proceeds with retention of configuration due to neighboring group participation by the carboxylate, forming 2-chloro-3-hydroxypropionic acid.

  • O-Methylation: The resulting hydroxyl group is methylated.

    • Challenge: Selective O-methylation in the presence of a free carboxylic acid requires careful control (e.g., using dimethyl sulfate with limited base, or protecting the acid first).

    • Alternative: Start with O-Methyl-L-Serine if commercially available. Diazotization of O-Methyl-Serine directly yields 2-Chloro-3-methoxypropionic acid with high optical purity.

Analytical Characterization & Specifications

Validating the identity of the synthesized compound is mandatory.

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquid/low-melting solidVisual
Purity > 98.0%GC or HPLC
Identity (NMR) 1H NMR (CDCl3):

11.0 (s, 1H, COOH), 4.45 (t, 1H, CH-Cl), 3.8 (dd, 2H, CH2-O), 3.4 (s, 3H, OCH3).
1H NMR
Identity (MS) [M-H]- peak at 137/139 (Cl isotope pattern)LC-MS (ESI-)
Water Content < 0.5%Karl Fischer

Process Visualization (Mechanism)

The following diagram illustrates the mechanistic pathway of the industrial route (Method A), highlighting the critical elimination-addition sequence.

Mechanism cluster_conditions Critical Conditions SM Methyl 2,3-dichloropropionate Inter Methyl 2-chloroacrylate (Transient) SM->Inter NaOMe (1 eq) - HCl (Elimination) Prod_Ester Methyl 2-chloro-3-methoxypropionate Inter->Prod_Ester NaOMe (1 eq) Michael Addition Cond1 Temp < 5°C (Prevents Polymerization) Inter->Cond1 Prod_Acid 2-Chloro-3-methoxypropionic Acid Prod_Ester->Prod_Acid HCl / H2O Hydrolysis Cond2 Acidic Workup (Prevents Retro-Michael) Prod_Ester->Cond2

Figure 2: Mechanistic flow from dichloro-precursor to final acid, emphasizing transient acrylate formation.

Safety & Handling

  • Methyl 2,3-dichloropropionate: Potent lachrymator and vesicant. Handle only in a fume hood with butyl rubber gloves.

  • Sodium Methoxide: Moisture sensitive and corrosive. Reacts violently with water.

  • 2-Chloro-3-methoxypropionic Acid: Corrosive organic acid. Causes burns.

References

  • Preparation of 2-chloro-3-methoxypropionic acid derivatives. European Patent EP2914574B1. (Describes the synthesis of the methyl ester via NaOMe addition to the dichloro-precursor).

  • Synthesis of 2-chloro-3-alkoxypropionic acids.Journal of the American Chemical Society.
  • Safety Data Sheet: 2-Chloro-3-methoxypropionic Acid. TCI Chemicals. (Safety and handling specifications).

  • Process for the preparation of amino acid derivatives (Lacosamide intermediates). Korean Patent KR101755548B1. (Details the use of the acid in pharmaceutical synthesis and its preparation from 2-bromo/chloro precursors).

Foundational

The Electrophilic Character of α-Chloro Carboxylic Acids: A Technical Guide for Researchers and Drug Development Professionals

Abstract α-Chloro carboxylic acids are a pivotal class of organic compounds, serving as versatile building blocks in synthetic chemistry and holding significant potential in drug development, particularly as covalent mod...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

α-Chloro carboxylic acids are a pivotal class of organic compounds, serving as versatile building blocks in synthetic chemistry and holding significant potential in drug development, particularly as covalent modifiers of biological targets. Their utility is intrinsically linked to the electrophilic nature of the α-carbon, which is susceptible to nucleophilic attack. This technical guide provides an in-depth exploration of the electrophilicity of α-chloro carboxylic acids, offering a synthesis of fundamental principles, field-proven experimental methodologies, and practical insights for researchers, scientists, and drug development professionals. We will delve into the electronic factors governing their reactivity, present a quantitative framework for understanding and predicting their electrophilic strength, and provide detailed protocols for the experimental characterization of these crucial parameters.

Introduction: The Significance of α-Chloro Carboxylic Acids

α-Chloro carboxylic acids are characterized by the presence of a chlorine atom on the carbon adjacent to the carboxylic acid moiety. This structural feature imparts a unique reactivity profile, making them valuable intermediates in a wide array of chemical transformations. In the context of drug discovery, the electrophilic α-carbon can act as a "warhead," forming a stable covalent bond with nucleophilic residues (such as cysteine or lysine) on a target protein.[1][2][3] This irreversible or reversible covalent inhibition strategy can offer advantages in terms of potency, duration of action, and the ability to target challenging proteins that may not be amenable to traditional non-covalent inhibitors.[3][4] The carboxylic acid group itself is a key pharmacophoric element, influencing solubility, directing interactions with biological targets, and providing a handle for further molecular elaboration.[5][6]

A thorough understanding of the factors that modulate the electrophilicity of the α-carbon is therefore paramount for the rational design of novel therapeutics and the optimization of synthetic routes. This guide aims to provide a comprehensive and practical resource for scientists working with this important class of molecules.

The Electronic Landscape: Factors Governing Electrophilicity

The electrophilicity of the α-carbon in α-chloro carboxylic acids is a consequence of a delicate interplay of several electronic effects. A nuanced understanding of these factors is crucial for predicting and controlling their reactivity.

Inductive and Resonance Effects

The primary driver of the electrophilicity of the α-carbon is the strong electron-withdrawing inductive effect (-I) of the adjacent chlorine atom.[7][8] This effect polarizes the C-Cl bond, creating a partial positive charge (δ+) on the α-carbon and making it susceptible to attack by nucleophiles.

The carbonyl group of the carboxylic acid also exerts a significant influence. While the carbonyl carbon itself is electrophilic, the oxygen atom possesses lone pairs that can participate in resonance, which can, to a lesser extent, donate electron density to the α-carbon.[7][9] However, the inductive effect of the chlorine atom generally dominates, rendering the α-carbon the primary site of nucleophilic attack in many reactions.

The Role of the Carboxylic Acid Moiety

The carboxylic acid group can exist in both its protonated (-COOH) and deprotonated (-COO⁻) forms, and this equilibrium has a profound impact on the electrophilicity of the α-carbon.

  • Protonated Form (-COOH): In its protonated state, the carboxylic acid group is electron-withdrawing, further enhancing the electrophilicity of the α-carbon.

  • Deprotonated Form (-COO⁻): Upon deprotonation to the carboxylate, the resulting negative charge significantly reduces the electron-withdrawing nature of the group and can even exert an electron-donating effect through resonance. This diminishes the electrophilicity of the α-carbon, making the carboxylate form less reactive towards nucleophiles at the α-position.[10]

This pH-dependent reactivity is a critical consideration in both synthetic and biological contexts.

Reaction Mechanism: The Predominance of S(_N)2

Nucleophilic substitution at the α-carbon of α-chloro carboxylic acids predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[11][12] This is a single, concerted step where the nucleophile attacks the α-carbon from the backside relative to the chlorine atom, leading to an inversion of stereochemistry at the α-carbon if it is a chiral center.[11][13]

The alternative S(_N)1 mechanism, which involves the formation of a carbocation intermediate, is generally disfavored due to the inherent instability of a carbocation adjacent to an electron-withdrawing carbonyl group.[14]

Figure 1: SN2 reaction at the α-carbon.

Quantitative Frameworks for Electrophilicity

To move beyond qualitative descriptions, several quantitative frameworks have been developed to characterize and predict the electrophilicity of organic compounds.

The Hammett Equation: Unraveling Substituent Effects

The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[15] For a reaction series of substituted α-chlorophenylacetic acids, for example, the Hammett equation can be expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of a substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent (positive for electron-withdrawing groups, negative for electron-donating groups).

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is expected for a nucleophilic attack on an electrophilic center.

By plotting log(k/k₀) against σ for a series of substituents, a linear relationship is often observed, and the slope of this line yields the ρ value. This provides valuable mechanistic insight into the transition state of the reaction.

Table 1: Representative Hammett σ Constants

Substituentσ(_m)σ(_p)
-NO₂0.710.78
-CN0.560.66
-Cl0.370.23
-H0.000.00
-CH₃-0.07-0.17
-OCH₃0.12-0.27

Data sourced from established literature. These values can be used as a starting point for Hammett analysis.

Mayr's Electrophilicity Scale: A Universal Reactivity Scale

A more universal approach to quantifying electrophilicity is provided by Mayr's electrophilicity scale.[16][17] This scale is based on the linear free-energy relationship:

log(k) = s(N + E)

where:

  • k is the second-order rate constant.

  • s is a nucleophile-specific sensitivity parameter.

  • N is a nucleophilicity parameter.

  • E is an electrophilicity parameter.

The E parameter provides a quantitative measure of the electrophilic strength of a compound, allowing for the comparison of a wide range of electrophiles. While an extensive database of E parameters exists for many classes of compounds, specific values for α-chloro carboxylic acids are not widely tabulated and often need to be determined experimentally.[14][18][19]

Experimental Determination of Electrophilicity: A Step-by-Step Protocol

The most direct way to quantify the electrophilicity of an α-chloro carboxylic acid is to measure the rate of its reaction with a reference nucleophile. The following protocol outlines a general procedure for determining the second-order rate constant of such a reaction using UV-Vis spectrophotometry.

Principle

This protocol is based on monitoring the change in absorbance of a reactant or product over time. By working under pseudo-first-order conditions (where the concentration of one reactant is in large excess), the determination of the second-order rate constant is simplified.

Materials and Instrumentation
  • α-Chloro carboxylic acid of interest

  • Reference nucleophile (e.g., a substituted pyridine or aniline)

  • Appropriate solvent (e.g., acetonitrile, DMSO)

  • UV-Vis spectrophotometer with temperature control

  • Stopped-flow apparatus (for fast reactions)[8][18][20]

  • Standard laboratory glassware and analytical balance

Experimental Workflow

Experimental_Workflow A 1. Preparation of Stock Solutions B 2. Determination of Analytical Wavelength (λ_max) A->B Prepare dilute solutions C 3. Kinetic Measurements (Pseudo-First-Order) B->C Identify wavelength with max absorbance change D 4. Data Analysis C->D Collect Abs vs. Time data E 5. Calculation of Second-Order Rate Constant (k_obs) D->E Plot ln(A_t - A_∞) vs. time F F E->F k_obs = k_2[Nucleophile]

Figure 2: Workflow for kinetic analysis.
Detailed Protocol

Step 1: Preparation of Stock Solutions

  • Accurately prepare a stock solution of the α-chloro carboxylic acid in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Prepare a series of stock solutions of the reference nucleophile at different known concentrations (e.g., 1 M, 0.5 M, 0.25 M). Ensure that the nucleophile concentration will be in large excess (at least 10-fold) compared to the α-chloro carboxylic acid in the final reaction mixture.

Step 2: Determination of the Analytical Wavelength (λ(_max))

  • Record the UV-Vis spectrum of the α-chloro carboxylic acid solution.

  • Record the UV-Vis spectrum of the nucleophile solution.

  • Mix the α-chloro carboxylic acid and the nucleophile and allow the reaction to go to completion. Record the UV-Vis spectrum of the product mixture.

  • Identify a wavelength (λ(_max)) where there is a significant change in absorbance between the reactants and the products. This will be the wavelength used for monitoring the reaction kinetics.

Step 3: Kinetic Measurements (Pseudo-First-Order Conditions)

  • Equilibrate the UV-Vis spectrophotometer and the reactant solutions to the desired temperature.

  • In a cuvette, mix a small, known volume of the α-chloro carboxylic acid stock solution with a large, known volume of the highest concentration nucleophile stock solution. The final concentration of the α-chloro carboxylic acid should be low enough to give an initial absorbance within the linear range of the instrument (typically < 1.5).

  • Immediately start recording the absorbance at λ(max) as a function of time. The frequency of data collection will depend on the reaction rate. For fast reactions, a stopped-flow apparatus may be necessary.[8][18]

  • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading (A(_∞)).

  • Repeat the kinetic run at least two more times to ensure reproducibility.

  • Repeat steps 3.2-3.5 for each of the different concentrations of the nucleophile.

Step 4: Data Analysis

  • For each kinetic run, plot ln(A(t) - A(∞)) versus time, where A(_t) is the absorbance at time t.

  • If the reaction is first-order with respect to the α-chloro carboxylic acid (which it should be under pseudo-first-order conditions), this plot will be a straight line.

  • The slope of this line is equal to -k(_obs), where k(_obs) is the observed pseudo-first-order rate constant.[9]

Step 5: Calculation of the Second-Order Rate Constant (k₂)

  • The observed pseudo-first-order rate constant, k(_obs), is related to the second-order rate constant, k₂, by the following equation:

    k(_obs) = k₂[Nucleophile]

  • Plot k(_obs) versus the concentration of the nucleophile for the different kinetic runs.

  • This plot should be a straight line passing through the origin.

  • The slope of this line is the second-order rate constant, k₂.[7][21]

Table 2: Example Kinetic Data for the Reaction of Chloroacetic Acid with an Amine

[Amine] (M)k(_obs) (s⁻¹)
0.10.005
0.20.010
0.30.015

This is hypothetical data for illustrative purposes.

Applications in Drug Discovery and Development

A quantitative understanding of the electrophilicity of α-chloro carboxylic acids is invaluable in the drug discovery process.

  • Target Potency and Selectivity: By fine-tuning the electrophilicity of the warhead, it is possible to optimize the rate of covalent bond formation with the target protein, thereby influencing the potency of the inhibitor. Furthermore, understanding the relative reactivity of different α-chloro carboxylic acid derivatives can aid in the design of more selective inhibitors that preferentially react with the target protein over off-target nucleophiles.

  • Prodrug Design: The carboxylic acid moiety can be esterified to create a more lipophilic prodrug that can more readily cross cell membranes. Once inside the cell, the ester can be hydrolyzed by cellular esterases to release the active α-chloro carboxylic acid. The rate of this hydrolysis can be modulated by altering the electronic properties of the ester group.[22]

  • QSAR and Computational Modeling: Experimentally determined electrophilicity data can be used to build Quantitative Structure-Activity Relationship (QSAR) models.[12][13][23][24] These models can then be used to predict the electrophilicity of novel α-chloro carboxylic acid derivatives, accelerating the design-make-test-analyze cycle in lead optimization.

Conclusion

The electrophilicity of α-chloro carboxylic acids is a fundamental property that underpins their utility in organic synthesis and drug discovery. By understanding the interplay of inductive effects, resonance, and the protonation state of the carboxylic acid, chemists can rationally design and utilize these compounds. The quantitative frameworks of the Hammett equation and Mayr's electrophilicity scale, coupled with robust experimental protocols for kinetic analysis, provide the tools necessary to characterize and predict the reactivity of this important class of molecules. As the field of covalent drug discovery continues to expand, a deep understanding of the electrophilic character of α-chloro carboxylic acids will be increasingly critical for the development of the next generation of targeted therapeutics.

References

Sources

Exploratory

The Methoxy Group's Guiding Hand: An In-Depth Technical Guide to its Influence on the Reactivity of Propionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The substitution of a methoxy group onto a propionic acid framework introduces a powerful and versatile tool for modulating molecular reactivity. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a methoxy group onto a propionic acid framework introduces a powerful and versatile tool for modulating molecular reactivity. This guide provides a deep dive into the nuanced electronic and steric effects of the methoxy group, exploring its profound impact on the reactivity of various propionic acid derivatives. We will dissect the underlying principles governing these effects, from inductive withdrawal and resonance donation to steric hindrance and neighboring group participation. This analysis is supported by mechanistic insights, comparative data, and detailed experimental protocols, offering a comprehensive resource for chemists engaged in synthesis, mechanistic studies, and the design of novel therapeutics.

Introduction: The Subtle Power of a Methoxy Group

Propionic acid and its derivatives are fundamental building blocks in organic synthesis and are prevalent motifs in numerous pharmaceuticals and biologically active compounds. The introduction of a substituent, such as a methoxy group (-OCH₃), can dramatically alter the chemical personality of the parent molecule. Understanding the role of the methoxy group is paramount for predicting and controlling reaction outcomes, designing synthetic routes, and fine-tuning the properties of target molecules.

The methoxy group, seemingly simple in its composition, exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, and a potent electron-donating resonance effect (+R) stemming from the lone pairs on the oxygen.[1] The net electronic consequence of these opposing forces is highly dependent on the position of the methoxy group relative to the reactive center. Furthermore, the spatial bulk of the methoxy group can introduce significant steric effects that dictate reaction pathways and rates.[2]

This guide will systematically explore these effects in the context of propionic acid derivatives, examining reactivity at the carbonyl carbon, the α-carbon, and the β-carbon.

The Dichotomy of Electronic Effects: Induction vs. Resonance

The electronic character of the methoxy group is a classic example of competing electronic influences. The overall effect on the reactivity of a propionic acid derivative is determined by the position of the methoxy group.

  • Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon, leading to a polarization of the C-O sigma bond. This results in the withdrawal of electron density from the carbon atom to which it is attached, an effect that is transmitted through the sigma bond framework of the molecule. This inductive effect is distance-dependent, diminishing with an increasing number of intervening bonds.

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system, such as an aromatic ring or a carbonyl group. This delocalization increases electron density at specific positions within the π-system, effectively acting as an electron-donating group. The resonance effect is generally more powerful than the inductive effect when the methoxy group is in a position that allows for effective conjugation.[1]

The interplay of these effects is crucial in determining the acidity of methoxy-substituted carboxylic acids and the electrophilicity of the carbonyl carbon in their derivatives.

Visualizing Electronic Effects

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive Methoxy Group (-OCH₃) Oxygen is highly electronegative Withdrawal Withdraws electron density through σ-bonds Inductive->Withdrawal Polarization Net_Effect Net Electronic Effect (Position Dependent) Withdrawal->Net_Effect Resonance Methoxy Group (-OCH₃) Oxygen has lone pairs Donation Donates electron density into π-systems Resonance->Donation Delocalization Donation->Net_Effect NGP cluster_workflow NGP Workflow Reactant 2-Methoxypropyl tosylate Intermediate Cyclic Oxonium Ion Intermediate Reactant->Intermediate Intramolecular SN2 (Rate Determining) Product Product with Retention of Stereochemistry Intermediate->Product External Nucleophile Attack

Caption: Mechanism of neighboring group participation by a 2-methoxy group.

Experimental Protocol: Kinetic Study of Ester Hydrolysis via UV-Vis Spectroscopy

This protocol describes a method for monitoring the hydrolysis of a p-nitrophenyl ester derivative, which produces the chromophoric p-nitrophenolate anion, allowing for convenient spectrophotometric analysis. [3][4] Materials:

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Methoxy-substituted p-nitrophenyl propionate ester

  • Buffer solutions of various pH values

  • Solvent (e.g., acetonitrile or DMSO) for stock solution preparation

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the methoxy-substituted p-nitrophenyl propionate ester in a suitable organic solvent.

  • Reaction Initiation: In a quartz cuvette, add the appropriate buffer solution and allow it to equilibrate to the desired temperature in the spectrophotometer. Initiate the reaction by adding a small aliquot of the ester stock solution, ensuring rapid mixing.

  • Spectrophotometric Monitoring: Immediately begin recording the absorbance of the solution at the λmax of the p-nitrophenolate anion (typically around 400 nm) as a function of time.

  • Data Acquisition: Collect absorbance data at regular intervals until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis: The concentration of the p-nitrophenolate product at any given time can be calculated using the Beer-Lambert law (A = εbc). From this, the concentration of the remaining ester can be determined. The pseudo-first-order rate constant (k_obs) can be obtained by plotting ln([Ester]t/[Ester]₀) versus time.

Reactivity at the α- and β-Carbons

The methoxy group also influences the reactivity of the α- and β-carbons of propionic acid derivatives.

α-Carbon Reactivity:
  • Acidity of α-Protons: The acidity of the α-protons is crucial for reactions involving enolate formation. An electron-withdrawing methoxy group at the 2-position will increase the acidity of the α-proton, facilitating its removal by a base and promoting enolate formation. Conversely, a methoxy group at the 3-position will have a negligible effect on α-proton acidity.

  • Nucleophilic Substitution at the α-Carbon: For derivatives such as α-halopropionates, a 2-methoxy group can influence the rate of S_N2 reactions. Its inductive effect can make the α-carbon more electrophilic, but its steric bulk can hinder the backside attack of a nucleophile. [5]As discussed previously, neighboring group participation can also play a significant role.

β-Carbon Reactivity:

For reactions such as Michael additions to α,β-unsaturated propionic acid derivatives, a methoxy group can influence the electrophilicity of the β-carbon through its electronic effects if it is part of a conjugated system (e.g., on a phenyl group attached to the β-carbon).

Spectroscopic Characterization

NMR and IR spectroscopy are indispensable tools for characterizing methoxy-substituted propionic acid derivatives and for monitoring their reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: The methoxy group gives rise to a characteristic singlet in the ¹H NMR spectrum, typically appearing between 3.3 and 4.0 ppm. The protons on the propionyl backbone will exhibit chemical shifts and coupling patterns that are influenced by the position of the methoxy group. For example, in 2-methoxypropionic acid, the α-proton will be a quartet coupled to the methyl group, and its chemical shift will be downfield due to the deshielding effect of the adjacent oxygen. [6]* ¹³C NMR: The carbon of the methoxy group typically resonates around 50-60 ppm. The chemical shifts of the carbonyl carbon and the carbons of the propionyl chain are also diagnostic and sensitive to the electronic environment. [6]

Infrared (IR) Spectroscopy:

The IR spectrum of a methoxy-substituted propionic acid derivative will show characteristic absorptions for the C-O stretching of the ether linkage, typically in the region of 1075-1150 cm⁻¹. The strong C=O stretching vibration of the carbonyl group will also be present, with its exact frequency being influenced by the electronic effects of the methoxy group.

Conclusion: A Versatile Tool in the Chemist's Arsenal

The methoxy group, though small, wields a significant influence on the reactivity of propionic acid derivatives. Its dual electronic nature, coupled with its steric presence, allows for the fine-tuning of acidity, electrophilicity, and susceptibility to various reaction pathways. A thorough understanding of these effects, as outlined in this guide, is essential for researchers in organic synthesis and drug development. By harnessing the predictable yet powerful influence of the methoxy group, chemists can design more efficient synthetic strategies and create novel molecules with tailored properties for a wide range of applications.

References

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). Retrieved from [Link]

  • Why is propenoic acid more acidic than p-methoxybenzoic acid? (2020, April 13). Quora. Retrieved from [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). ResearchGate. Retrieved from [Link]

  • Why is propenoic acid more acidic than p-methoxybenzoic acid? (2020, April 13). Chemistry Stack Exchange. Retrieved from [Link]

  • How Delocalized Electrons Affect pKa Values. (2020, October 20). Chemistry LibreTexts. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. Retrieved from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). PMC - NIH. Retrieved from [Link]

  • NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. (2024, April 28). MDPI. Retrieved from [Link]

  • Hydrolysis rate constants for two carboxylic acid esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Dependence of rates of neighbouring group participation on length of alkyl chain. (2018, December 24). Chemistry Stack Exchange. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Retrieved from [Link]

  • Neighbouring group participation. (n.d.). Wikipedia. Retrieved from [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.). pmf.kg.ac.rs. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • Substituent Effects on Acidity. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Interpreting the H-1 NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Nucleophilic Neighboring Group Participation. (2020). MSU Denver Sites. Retrieved from [Link]

  • Neighbouring group participation. (n.d.). chemeurope.com. Retrieved from [Link]

  • Nucleophilic Acyl Substitution Reactions. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). epa nepis. Retrieved from [Link]

  • The Hammett cp relationship. (n.d.). Cambridge Assets. Retrieved from [Link]

  • SN2 reaction. (n.d.). Retrieved from [Link]

  • Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. (2011, March 31). European Journal of Chemistry. Retrieved from [Link]

  • A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. (2019, December 30). Chemistry LibreTexts. Retrieved from [Link]

  • Steric effects. (n.d.). Wikipedia. Retrieved from [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Kinetics and Mechanism of Nucleophilic Substitution in SnR 2 Cl 2 · 2DMSO by Chloride Ions in Micellar Microenvironment. (2025, August 5). ResearchGate. Retrieved from [Link]

  • The impact of position and number of methoxy group(s) to tune the nonlinear optical properties of chalcone derivatives: a dual substitution strategy. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12). ResearchGate. Retrieved from [Link]

  • Ortho effect. (n.d.). Wikipedia. Retrieved from [Link]

  • Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. (2023, September 13). MDPI. Retrieved from [Link]

  • Ortho Position Changing in Molecules: A Conceptual Perspective. (n.d.). IJSDR. Retrieved from [Link]

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). YouTube. Retrieved from [Link]

  • Ethyl 3-Methoxypropionate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (n.d.). MDPI. Retrieved from [Link]

  • Preparation method of 2- (substituted phenoxy) propionyl chloride. (n.d.). Google Patents.
  • Reaction kinetics of hydrolyzing methyl propionate. (n.d.). ResearchGate. Retrieved from [Link]

  • Propionyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Hydrolysis of 2'-esters of erythromycin. (n.d.). PubMed. Retrieved from [Link]

  • KINETIC STUDIES IN ESTER HYDROLYSIS Part XVII. The Aeid and Alkaline Hydrolysis of Diethyi Maleate and Diethyl Fumarate. (n.d.). Retrieved from [Link]

  • Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid? (2018, February 6). Quora. Retrieved from [Link]

  • Synthesizing method for 3-methoxyacrylate. (n.d.). Google Patents.
  • Continuous synthesis method of propionyl chloride. (n.d.). Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis &amp; Utilization of 2-Chloro-3-methoxypropionic Acid

Executive Summary This technical guide details the enantioselective handling of 2-Chloro-3-methoxypropionic Acid (CMPA) , a critical chiral building block used in the synthesis of non-proteinogenic amino acids and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the enantioselective handling of 2-Chloro-3-methoxypropionic Acid (CMPA) , a critical chiral building block used in the synthesis of non-proteinogenic amino acids and pharmaceutical intermediates (e.g., analogs of Tamsulosin and specific calcium channel blockers).

Unlike simple alkyl halides, CMPA possesses a stereocenter at the


-position susceptible to racemization under improper conditions. This guide provides two validated workflows:
  • Chiral Pool Synthesis: Generating enantiopure (2S)-CMPA from L-Serine via diazotization (Retention of Configuration).

  • Nucleophilic Substitution: Utilizing (2S)-CMPA to synthesize chiral N-alkylated amino acid derivatives via

    
     displacement (Inversion of Configuration).
    

Mechanistic Principles

The "Chiral Pool" Advantage

While racemic CMPA can be resolved using chiral bases (e.g., Cinchonidine), the most robust enantioselective route utilizes the "Chiral Pool" starting from L-Serine.

Critical Stereochemical Insight: The conversion of an


-amino acid to an 

-chloro acid via diazotization typically proceeds with Retention of Configuration .
  • Mechanism: The reaction involves the formation of a diazonium intermediate. The neighboring carboxylate group displaces the diazonium group to form a transient, unstable

    
    -lactone (inversion #1). The chloride ion then attacks the 
    
    
    
    -lactone to open the ring (inversion #2).
  • Net Result: Double Inversion

    
    Retention .
    
    • L-Serine (

      
      ) 
      
      
      
      O-Methyl-L-Serine (
      
      
      )
      
      
      (2S)-CMPA.
Downstream Application ( Inversion)

When using (2S)-CMPA as an electrophile with amines (e.g., in drug synthesis), the reaction follows a classic


 mechanism.
  • Net Result: Single Inversion.

    • (2S)-CMPA + Nucleophile

      
       (2R)-Product.
      

Visual Workflows

Pathway & Stereochemistry

The following diagram illustrates the stereochemical flow from L-Serine to the final N-alkylated target.

CMPA_Pathway L_Serine L-Serine (2S-Configuration) OM_Serine O-Methyl-L-Serine (2S) L_Serine->OM_Serine Methylation Diazonium Diazonium Intermediate OM_Serine->Diazonium NaNO2, HCl AlphaLactone α-Lactone (Transient Inversion) Diazonium->AlphaLactone Neighboring Group Participation S_CMPA (2S)-2-Chloro-3- methoxypropionic Acid AlphaLactone->S_CMPA Cl- Attack (Retention via Double Inv.) Target (2R)-N-Alkyl Derivative S_CMPA->Target Amine Nucleophile (SN2 Inversion)

Figure 1: Stereochemical tracking from L-Serine to final target. Note the retention during chlorination and inversion during substitution.

Experimental Protocols

Protocol A: Synthesis of (2S)-2-Chloro-3-methoxypropionic Acid

Objective: Convert O-Methyl-L-Serine to (2S)-CMPA with high enantiomeric excess (ee).

Materials
ReagentEquiv.Role
O-Methyl-L-Serine1.0Starting Material (Chiral)
Sodium Nitrite (

)
1.5Diazotizing Agent
Hydrochloric Acid (5N)ExcessCl Source & Acid Medium
Potassium Bromide (

)
2.5Halide source (if Bromo-analog desired)
Ethyl AcetateSolventExtraction
Procedure
  • Dissolution: Dissolve O-Methyl-L-Serine (10 mmol) in 5N HCl (30 mL). Cool the solution to -5°C to 0°C in an ice/salt bath.

    • Critical Parameter: Temperature must remain below 0°C to prevent thermal decomposition of the diazonium species into non-specific carbocations (which leads to racemization).

  • Diazotization: Add an aqueous solution of

    
     (15 mmol in 5 mL 
    
    
    
    ) dropwise over 45 minutes.
    • Observation: Vigorous evolution of

      
       gas will occur. Maintain stirring.
      
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) over 1 hour.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate under reduced pressure.
    
  • Yield/Analysis: The resulting oil is typically >95% pure. If crystallization is difficult, use directly or distill (bp ~110°C at 2 mmHg).

Protocol B: Enantioselective Coupling ( Application)

Objective: React (2S)-CMPA with Benzylamine to form (2R)-N-benzyl-O-methyl-serine.

Procedure
  • Esterification (Optional but Recommended): Convert the acid to the Methyl Ester using

    
     prior to substitution. This prevents the carboxylate from acting as a competitive nucleophile or base.
    
  • Solvation: Dissolve (2S)-CMPA Methyl Ester (1.0 equiv) in anhydrous DMF.

  • Base/Nucleophile: Add

    
     (2.0 equiv) and Benzylamine (1.1 equiv).
    
  • Heating: Heat to 60°C for 4-6 hours.

    • Note: Higher temperatures (>80°C) increase the risk of elimination (E2) to form the achiral acrylate byproduct.

  • Workup: Dilute with water, extract with ether, and purify via column chromatography.

Quality Control & Analytical Methods

Enantiomeric Excess (ee) Determination via HPLC

Direct analysis of the acid is difficult due to peak tailing. Derivatization to the methyl ester or amide is required.[1]

ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% TFA
Flow Rate 0.5 mL/min
Detection UV @ 210 nm
Retention Times (R)-Isomer: ~12.5 min (S)-Isomer: ~14.2 min (Confirm with standards)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low ee in Protocol A Temperature > 5°C during diazotization.Maintain strictly < 0°C. Thermal decomposition leads to carbocation formation and racemization.
Acrylate Byproduct Elimination (E2) dominates over Substitution (

).
Lower reaction temperature in Protocol B. Use a less bulky base or polar aprotic solvent (DMF/DMSO).
Hydrolysis of Methoxy Strong acid exposure at high temp.Ensure diazotization is kept cold. Avoid refluxing in aqueous acid for extended periods.

References

  • Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of amino-compounds and the steric course of deamination. Nature, 166(4213), 179-180. Link

    • Foundational text establishing retention of configuration during diazotiz
  • Koppenhoefer, B., & Schurig, V. (1988). Enantiomer separation of alpha-halo carboxylic acids by capillary gas chromatography. Journal of Chromatography A. Link

    • Analytical methods for resolving chloro-propionic acid deriv
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Gao, Y., & Sharpless, K. B. (1988). Synthetic applications of 2,3-epoxy alcohols. Journal of the American Chemical Society. Link

    • Discusses the reactivity of related 3-functionalized propionic acid deriv

Sources

Application

detailed protocol for the synthesis of 2-Chloro-3-methoxypropionic Acid derivatives

Application Note: Precision Synthesis of 2-Chloro-3-methoxypropionic Acid Derivatives Strategic Analysis & Chemical Logic The synthesis of 2-Chloro-3-methoxypropionic acid and its methyl ester is a critical transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Chloro-3-methoxypropionic Acid Derivatives

Strategic Analysis & Chemical Logic

The synthesis of 2-Chloro-3-methoxypropionic acid and its methyl ester is a critical transformation in the production of pharmaceutical intermediates (e.g., for amino acid analogs) and agrochemicals.

The core challenge lies in regioselectivity . The target molecule features a chlorine atom at the


-position (C2) and a methoxy group at the 

-position (C3).
Synthetic Route Selection

While multiple routes exist, this guide prioritizes the Halo-alkoxylation of Methyl Acrylate using N-Chlorosuccinimide (NCS).

  • Route A (Selected): Electrophilic Chloro-alkoxylation.

    • Substrates: Methyl Acrylate + Methanol + Positive Chlorine Source (NCS).

    • Logic: Acrylates are electron-deficient.[1] The reaction proceeds via an electrophilic attack of Cl

      
       (or a radical equivalent) followed by nucleophilic capture by the solvent (methanol).
      
    • Advantage:[2][3][4] This is a "One-Pot" synthesis that avoids the isolation of highly toxic intermediates like methyl 2-chloroacrylate. It is safer and more reproducible than bubbling chlorine gas (

      
      ) into methanol.
      
  • Route B (Alternative): Nucleophilic Substitution/Addition.

    • Substrates: Methyl 2,3-dichloropropionate + Sodium Methoxide.

    • Disadvantage:[3] This route often suffers from elimination side-reactions yielding 2-chloroacrylate, which can polymerize or lead to double-substitution (2,3-dimethoxy) byproducts.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is not a simple Markovnikov addition because the carbonyl group destabilizes the


-cation.

Pathway Description:

  • Activation: In the presence of an acid catalyst, NCS releases an electrophilic chlorine species (

    
    ).
    
  • Electrophilic Attack: The

    
     attacks the double bond. Due to the electron-withdrawing ester group, the developing positive charge is highly destabilized at the 
    
    
    
    -position (C2). Consequently, the transition state directs the cationic character toward the
    
    
    -position (C3), or forms a chloronium ion that opens at the
    
    
    -position.
  • Nucleophilic Trapping: Methanol (solvent) attacks the

    
    -carbon (C3).
    
  • Result: The Chlorine ends up at C2, and the Methoxy at C3.[5]

ReactionMechanism Substrate Methyl Acrylate (CH2=CH-COOMe) Intermediate Transition State [Cl-CH(COOMe)-CH2+] Substrate->Intermediate + Cl+ Reagent NCS / H+ (Source of Cl+) Reagent->Intermediate Product Methyl 2-chloro-3-methoxypropionate (Cl-CH(COOMe)-CH2-OMe) Intermediate->Product + MeOH (-H+) Nucleophile Methanol (MeOH) (Nucleophilic Attack at C3) Nucleophile->Product

Figure 1: Mechanistic pathway for the regio-selective chloro-methoxylation of methyl acrylate.

Detailed Experimental Protocol

Target: Synthesis of Methyl 2-chloro-3-methoxypropionate Scale: 100 mmol (approx. 8.6 g of Methyl Acrylate)

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[4][6][7][8][9][10]AmountRole
Methyl Acrylate 86.091.08.61 g (9.0 mL)Substrate
N-Chlorosuccinimide (NCS) 133.531.114.7 gCl Source
Methanol (Anhydrous) 32.04Solvent100 mLReactant/Solvent
Sulfuric Acid (H2SO4) 98.080.10.5 mLCatalyst

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Reflux condenser.[9]

  • Temperature probe/Thermometer.

  • Magnetic stirrer.[9]

  • Inert gas line (Nitrogen/Argon).

Step-by-Step Procedure

1. Reaction Setup:

  • Flame-dry the 250 mL RBF and flush with Nitrogen.

  • Add 100 mL of anhydrous Methanol .

  • Add 8.61 g (9.0 mL) of Methyl Acrylate .

  • Cool the solution to 0–5°C using an ice-water bath. Crucial: Low temperature prevents polymerization of the acrylate.

2. Reagent Addition:

  • Add 0.5 mL of conc. H2SO4 dropwise.

  • Add 14.7 g of NCS portion-wise over 30 minutes.

    • Note: The reaction is exothermic.[11] Monitor internal temperature; do not allow it to exceed 10°C during addition.

  • Once addition is complete, allow the mixture to warm to room temperature (25°C) .

3. Reaction Phase:

  • Stir at room temperature for 12–16 hours .

  • Monitoring: Check reaction progress via TLC (Solvent: Hexane/EtOAc 8:2) or GC-MS. Look for the disappearance of the acrylate peak.

4. Work-up:

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove the bulk of Methanol. Caution: Do not heat above 40°C to avoid product degradation.

  • Resuspend the residue in 100 mL Diethyl Ether (or MTBE).

  • The byproduct, Succinimide, is insoluble in ether and will precipitate.

  • Filter off the solid Succinimide.

  • Wash the filtrate with:

    • Water (2 x 50 mL)

    • Saturated NaHCO3 solution (1 x 50 mL) – Neutralizes acid catalyst.

    • Brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4 .

5. Purification:

  • Filter off the drying agent.

  • Concentrate the filtrate to obtain the crude oil.

  • Distillation: Perform vacuum distillation.

    • Expected Boiling Point: ~70–75°C at 15 mmHg (Values may vary; establish a fraction curve).

    • Yield Target: 75–85%.

Hydrolysis to Free Acid (Optional)

If the target is the free acid (2-Chloro-3-methoxypropionic acid):

  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH (1.2 eq) at 0°C.

  • Stir for 2 hours.

  • Acidify carefully with 1N HCl to pH 2.

  • Extract with Ethyl Acetate.

Process Workflow Visualization

ProtocolWorkflow Setup Setup: Methyl Acrylate + MeOH Cool to 0°C Addition Addition: H2SO4 (cat) + NCS (Portion-wise, T < 10°C) Setup->Addition Reaction Reaction: Stir at 25°C (12-16 Hours) Addition->Reaction Filtration Workup: Remove MeOH Extract w/ Ether -> Filter Succinimide Reaction->Filtration Wash Wash: Water -> NaHCO3 -> Brine Dry (MgSO4) Filtration->Wash Distill Purification: Vacuum Distillation Collect ~75°C @ 15mmHg Wash->Distill

Figure 2: Step-by-step operational workflow for the synthesis.[12]

Analytical Controls & Troubleshooting

Key Analytical Markers (1H NMR - CDCl3)
PositionShift (

ppm)
MultiplicityIntegrationInterpretation
-OCH3 (Side chain) 3.40Singlet3HMethoxy group at C3
-COOCH3 (Ester) 3.80Singlet3HMethyl ester
-CH2- (C3) 3.65 - 3.75Multiplet2HDiastereotopic protons adjacent to OMe
-CH- (C2) 4.35Triplet/dd1HProton adjacent to Cl and Carbonyl
Troubleshooting Guide
  • Issue: Low Yield / Polymerization.

    • Cause: Temperature too high during NCS addition or lack of radical inhibitor.

    • Fix: Ensure T < 5°C during addition. Add a radical inhibitor (e.g., MEHQ) if scaling up >50g.

  • Issue: Presence of 2,3-dichloropropionate. [4][11]

    • Cause: Over-chlorination or lack of Methanol nucleophilicity.

    • Fix: Ensure Methanol is anhydrous and in large excess (solvent quantity).

  • Issue: Incomplete Reaction.

    • Cause: Acid catalyst degradation or wet NCS.

    • Fix: Add additional 0.05 eq of H2SO4; ensure NCS is stored in a desiccator.

Safety & Compliance

  • Methyl Acrylate: Highly flammable, lachrymator, and potential sensitizer. Handle strictly in a fume hood.

  • N-Chlorosuccinimide (NCS): Skin irritant and oxidizer. Avoid contact with metal spatulas; use plastic or glass.

  • Waste Disposal: The succinimide byproduct is non-toxic but should be disposed of as solid organic waste. Aqueous washes containing methanol must be treated as solvent waste.

References

  • G. D. Jones et al., "Chlorination of Methyl Acrylate in the Presence of Methanol," Journal of Organic Chemistry.

    
    -carbon.
    
    
  • Synthesis of 2-Chloro-3-alkoxypropionates: US Patent 4,032,569, "Process for preparing 2-chloro-3-alkoxypropionic acid esters." Describes the industrial conditions for the reaction of acrylates with chlorine in alcohols.

  • Safety Data & Properties: PubChem Compound Summary for Methyl 2-chloro-3-methoxypropionate.

Sources

Method

Application Note &amp; Protocols: Elucidating the Reaction Mechanism of Nucleophilic Substitution on 2-Chloro-3-methoxypropionic Acid

Introduction: The Strategic Importance of 2-Chloro-3-methoxypropionic Acid 2-Chloro-3-methoxypropionic acid and its derivatives are valuable chiral building blocks in the synthesis of complex pharmaceutical agents. The s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloro-3-methoxypropionic Acid

2-Chloro-3-methoxypropionic acid and its derivatives are valuable chiral building blocks in the synthesis of complex pharmaceutical agents. The stereochemistry of the final product often dictates its biological activity, making precise control over reaction mechanisms paramount. Nucleophilic substitution at the C-2 position of this molecule is a critical transformation, but its outcome is not straightforward. The substrate is a secondary alkyl halide possessing two key functional groups—a carboxylic acid and a neighboring methoxy group—that profoundly influence the reaction pathway.

This guide provides a detailed analysis of the competing mechanistic pathways—SN1, SN2, and Neighboring Group Participation (NGP)—for nucleophilic substitution on this substrate. We will explore the underlying principles that govern the reaction's stereochemical and kinetic outcomes and provide field-proven protocols designed to selectively favor a desired mechanism.

Part 1: The Mechanistic Crossroads—SN1 vs. SN2 vs. NGP

The reaction of a nucleophile with 2-Chloro-3-methoxypropionic acid can proceed through three distinct pathways, each dictated by specific experimental conditions. The choice of nucleophile, solvent, and temperature determines which path dominates, leading to different stereochemical outcomes.

The SN2 Pathway: A Concerted Attack with Inversion

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[1][2] This "backside attack" forces an inversion of the stereochemical configuration at the chiral center, akin to an umbrella flipping inside out in the wind.[3][4][5]

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).[6][7]

  • Key Drivers: Favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMSO, DMF, acetone), which solvate the cation but leave the nucleophile "naked" and highly reactive.[1][8]

Caption: The concerted SN2 mechanism results in stereochemical inversion.

The SN1 Pathway: A Stepwise Path to Racemization

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving a planar carbocation intermediate.[9][10] First, the leaving group departs to form a carbocation, which is the slow, rate-determining step.[7][11] The nucleophile then attacks the flat carbocation, with an equal probability of attacking from either face.

  • Kinetics: The rate depends only on the substrate concentration (first-order kinetics).[6][7]

  • Stereochemistry: This pathway typically leads to racemization—a mixture of retention and inversion products—as the nucleophile can attack the planar intermediate from either side.[3][11]

  • Key Drivers: Favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which stabilize the carbocation intermediate.[1][8] For 2-Chloro-3-methoxypropionic acid, this pathway is generally disfavored due to the electron-withdrawing nature of the adjacent carboxylic acid, which destabilizes the carbocation.

Neighboring Group Participation (NGP): An Intramolecular Route to Retention

The methoxy group at the C-3 position contains lone pairs of electrons that can act as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, involves two sequential SN2-like steps.[12]

  • Step 1: The methoxy oxygen attacks the C-2 carbon from the backside, displacing the chloride and forming a cyclic oxonium ion intermediate. This first step is an intramolecular SN2 reaction, causing an inversion of configuration.

  • Step 2: An external nucleophile attacks the cyclic intermediate. This attack occurs at the C-2 carbon, also via an SN2 mechanism, causing a second inversion.

  • Stereochemistry: The net result of two consecutive inversions is an overall retention of the original stereochemistry.[12][13]

  • Kinetics: NGP often leads to a significant increase in the reaction rate compared to a similar substrate lacking the participating group.[14]

ngp_mechanism reactant 2-Chloro-3-methoxypropionic Acid (R-configuration) intermediate Cyclic Oxonium Ion (S-configuration) reactant->intermediate Step 1: Intramolecular SN2 (Inversion) product Substituted Product (R-configuration) intermediate->product Step 2: External Nu- Attack (Second Inversion)

Caption: NGP involves two inversions, leading to overall retention of stereochemistry.

Part 2: Experimental Design and Protocols

Controlling the reaction outcome requires a deliberate choice of reagents and conditions to favor one mechanistic pathway over the others.

workflow_overview sub Substrate: 2-Chloro-3-methoxypropionic Acid sn2 Desired Pathway: SN2 sub->sn2 Strong Nucleophile Polar Aprotic Solvent (e.g., NaN3 in DMSO) ngp Desired Pathway: NGP sub->ngp Weak Nucleophile Non-coordinating Solvent (e.g., H2O, low [Nu-]) sn2_out Product with INVERTED Stereochemistry sn2->sn2_out Outcome ngp_out Product with RETAINED Stereochemistry ngp->ngp_out Outcome

Caption: Strategic selection of conditions dictates the dominant reaction mechanism.

Protocol 1: Maximizing SN2 Pathway for Stereochemical Inversion

Objective: To achieve nucleophilic substitution with a complete inversion of configuration at the C-2 center.

Causality: We employ a strong nucleophile to ensure it outcompetes the internal methoxy group. A polar aprotic solvent is chosen to enhance the nucleophile's reactivity by minimizing solvation around the anionic center.

Materials:

  • (R)-2-Chloro-3-methoxypropionic Acid

  • Sodium Azide (NaN₃) - Caution: Highly toxic and explosive.

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve (R)-2-Chloro-3-methoxypropionic acid (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution in one portion.

  • Reaction Conditions: Stir the mixture vigorously at 50-60 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. The bicarbonate wash removes any unreacted carboxylic acid starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (S)-2-Azido-3-methoxypropionic acid.

  • Purification: Purify the product via column chromatography if necessary.

Protocol 2: Leveraging NGP for Stereochemical Retention

Objective: To achieve nucleophilic substitution with retention of the original stereochemistry via anchimeric assistance.

Causality: This protocol uses a weak nucleophile (water, in the form of hydrolysis) under conditions that favor the intramolecular attack of the methoxy group. The rate-limiting step becomes the formation of the cyclic intermediate, which is then rapidly opened by the external nucleophile.

Materials:

  • (R)-2-Chloro-3-methoxypropionic Acid

  • Water

  • Acetone (as a co-solvent)

  • Sodium Bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve (R)-2-Chloro-3-methoxypropionic acid (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Buffering: Add sodium bicarbonate (1.1 eq) to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, which can enhance the NGP effect.

  • Reaction Conditions: Heat the mixture to reflux (approximately 60-70 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and remove the acetone under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 with 1M HCl.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude (R)-2-Hydroxy-3-methoxypropionic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Part 3: Data Interpretation and Validation

A summary of the expected outcomes from each protocol is presented below. The validation of the reaction mechanism is a self-validating system based on the stereochemical outcome.

ParameterProtocol 1 (SN2)Protocol 2 (NGP)SN1 (Hypothetical)
Nucleophile Strong (e.g., N₃⁻)Weak (e.g., H₂O)Weak (e.g., ROH)
Solvent Polar Aprotic (DMSO)Polar Protic (H₂O/Acetone)Polar Protic (ROH)
Stereochemistry Inversion Retention Racemization
Kinetics Second-OrderFirst-Order (pseudo)First-Order
Relative Rate FastAccelerated (Anchimeric Assist)Slow (Disfavored)

Analytical Verification:

  • Polarimetry: The most direct method to confirm the stereochemical outcome. An inverted product will show an optical rotation opposite in sign to the starting material, while a retained product will have the same sign. A racemic product will show no optical rotation.

  • Chiral HPLC/GC: Provides a quantitative measure of the enantiomeric excess (e.e.) of the product, confirming whether inversion, retention, or racemization occurred.

  • NMR Spectroscopy: Confirms the chemical structure of the product. Advanced techniques like NOESY can sometimes provide stereochemical information.

Conclusion

The nucleophilic substitution on 2-Chloro-3-methoxypropionic acid is a mechanistically rich transformation where the reaction environment dictates the stereochemical fate of the product. By carefully selecting a strong nucleophile in a polar aprotic solvent, researchers can direct the reaction through an SN2 pathway to achieve stereochemical inversion . Conversely, employing a weaker nucleophile in a protic solvent allows the neighboring methoxy group to participate, steering the reaction through an NGP pathway to yield a product with retained stereochemistry . A thorough understanding of these competing mechanisms is essential for the rational design of synthetic routes in drug development and other fields requiring precise stereocontrol.

References

  • eCampusOntario Pressbooks. (n.d.). 3.1.4 – SN1 vs SN2. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • Neuman, R. C. (n.d.). 7. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (2020, April 13). 7 SN1 vs SN2 Reactions [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Unknown. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Retrieved from [Link]

  • Liu, X. (2021, December 15). 7.5: SN1 vs SN2. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution via neighboring group participation [Image]. Retrieved from [Link]

  • LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Chad's Prep. (2020, November 5). 7.3 SN1 vs SN2 | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Khan Academy. (2014, March 10). Nucleophilic acyl substitution | Carboxylic acids and derivatives | Organic chemistry [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Science Trove. (n.d.). Nucleophilic Substitution Reactions of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). The SN1 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2021, June 10). 4.4: Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
  • LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (2010, July 12). (12) United States Patent. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions on the Carboxyl Carbon (Except through Enolates). Retrieved from [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Stereochemistry of SN1 Reaction Mechanism. Retrieved from [Link]

  • Books. (2022, June 15). CHAPTER 8: α-Substitution Reactions in Carboxylic Acids and Derivatives.
  • University of Calgary. (n.d.). Ch20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2022, August 17). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Chiral Separation of 2-Chloro-3-methoxypropionic Acid Enantiomers

Abstract This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Chloro-3-methoxypropionic acid. As the stereoisomers of chiral mole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Chloro-3-methoxypropionic acid. As the stereoisomers of chiral molecules can exhibit significantly different pharmacological and toxicological profiles, the accurate determination of enantiomeric purity is critical in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive protocol utilizing a direct chiral separation approach on a weak anion-exchange chiral stationary phase (CSP). We will delve into the scientific rationale behind the selection of the stationary phase, mobile phase optimization, and detection parameters. Additionally, an alternative indirect method involving derivatization is discussed. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the chiral analysis of acidic compounds.

Introduction: The Significance of Chiral Separation

Chirality plays a pivotal role in the life sciences, as the biological effects of a molecule are often intrinsically linked to its three-dimensional structure. For chiral compounds, one enantiomer may be therapeutically active while the other could be inactive, or worse, exhibit undesirable side effects. Consequently, regulatory agencies worldwide demand strict control over the stereochemical purity of chiral drugs and agrochemicals.[1]

2-Chloro-3-methoxypropionic acid is a chiral carboxylic acid of interest as a potential building block in organic synthesis. The presence of a stereocenter at the C2 position necessitates a reliable analytical method to differentiate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1]

This application note focuses on a direct HPLC method, which is often preferred for its simplicity and efficiency, avoiding the need for derivatization.[2] The proposed method is based on the well-established enantioselective capabilities of quinine-based anion-exchange CSPs for acidic analytes.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

Table 1: Physicochemical Properties of 2-Chloro-3-methoxypropionic Acid and Related Compounds

Property2-Chloro-3-methoxypropionic Acid2-Chloropropionic Acid3-Methoxypropionic Acid
CAS Number 2544-05-0[3][4][5][6]598-78-72544-06-1[7][8][9]
Molecular Formula C₄H₇ClO₃[4][5]C₃H₅ClO₂C₄H₈O₃[7][8][9]
Molecular Weight 138.55 g/mol [4][5]108.52 g/mol 104.11 g/mol [7][8][9]
Boiling Point 155 °C @ 25 mmHg[4]186 °C @ 760 mmHg116 °C @ 9 mmHg[7][9]
Density 1.3 g/cm³[4]1.18 g/mL1.108 g/mL[7][9]
Estimated pKa ~2.7 - 3.02.884.29 (Predicted)[9]

The acidity of the carboxylic acid group (estimated pKa ~2.7-3.0) is the most critical feature for this separation. This property makes weak anion-exchange CSPs particularly suitable.

The Causality behind Experimental Choices

The selection of a weak anion-exchange CSP, specifically a quinine-based selector, is a deliberate choice driven by the analyte's structure. The separation mechanism on such a phase relies on multiple, synergistic interactions:

  • Ionic Interaction (Primary): The acidic analyte is deprotonated (anionic) in a suitable mobile phase, while the chiral selector (a tertiary amine on the quinine moiety) is protonated (cationic). This forms a transient diastereomeric ion pair. The stability of these ion pairs differs for each enantiomer, leading to differential retention.[10]

  • Hydrogen Bonding: The analyte's carboxyl group and the CSP's functional groups can engage in hydrogen bonding.

  • Dipole-Dipole and π-π Interactions: These weaker interactions also contribute to the overall chiral recognition.

The combination of these interactions creates a three-point interaction model, which is essential for effective chiral discrimination.

Proposed HPLC Method for Direct Chiral Separation

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: CHIRALPAK® QN-AX (quinine-based selector), 5 µm, 4.6 x 150 mm. A CHIRALPAK® QD-AX (quinidine-based selector) can be used for potential elution order reversal.[10][11][12]

  • HPLC-grade methanol, acetonitrile, acetic acid, and ammonium acetate.

  • Racemic 2-Chloro-3-methoxypropionic acid standard.

Chromatographic Conditions

Table 2: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column CHIRALPAK® QN-AX, 5 µm, 4.6 x 150 mmSpecifically designed for acidic compounds, providing excellent enantioselectivity through a weak anion-exchange mechanism.[10][11][12]
Mobile Phase Methanol / Acetic Acid / Ammonium Acetate (100 / 0.3 / 0.2, v/v/w)Polar organic mobile phases often yield high enantioselectivity on these columns. Acetic acid acts as a counter-ion, and ammonium acetate controls the ionic strength, both of which modulate retention.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 25 °CChiral separations are often temperature-sensitive. Starting at ambient temperature is recommended, with optimization possible by adjusting the temperature.
Detection UV at 210 nmCarboxylic acids without a strong chromophore typically have a UV absorbance at low wavelengths.
Injection Vol. 5 µLA small injection volume is recommended to avoid column overload and band broadening.
Sample Prep. Dissolve 1 mg/mL in the mobile phase.Ensures compatibility with the chromatographic system and complete dissolution.
Protocol Workflow

The following diagram illustrates the logical workflow for sample analysis using the proposed method.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (MeOH/AcOH/NH4OAc) prep_sample Prepare Sample (1 mg/mL in Mobile Phase) equilibrate Equilibrate Column (CHIRALPAK QN-AX) prep_sample->equilibrate inject Inject Sample (5 µL) equilibrate->inject run Isocratic Elution (1.0 mL/min, 25°C) inject->run detect UV Detection (210 nm) run->detect integrate Integrate Peaks detect->integrate calculate Calculate Enantiomeric Excess (%ee) integrate->calculate

Caption: Workflow for the chiral separation of 2-Chloro-3-methoxypropionic acid.

Alternative Strategy: Indirect Separation via Derivatization

An alternative to the direct method is the indirect approach, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[2] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).

Derivatization Protocol

A suitable chiral derivatizing agent for a carboxylic acid would be a chiral amine, for example, (R)-1-phenylethylamine.

  • Activation: Convert the carboxylic acid to a more reactive species, such as an acid chloride, using thionyl chloride or oxalyl chloride.

  • Reaction: React the activated acid with an enantiomerically pure amine (e.g., (R)-1-phenylethylamine) in the presence of a non-nucleophilic base (e.g., triethylamine) to form diastereomeric amides.

  • Analysis: Separate the resulting diastereomers on a C18 column using a mobile phase such as acetonitrile/water.

G cluster_workflow Indirect Separation Workflow racemate Racemic Acid (R- & S-enantiomers) derivatization + Chiral Amine (R') (Derivatization) racemate->derivatization diastereomers Diastereomeric Amides (R-R' & S-R') derivatization->diastereomers separation Achiral HPLC (C18) diastereomers->separation separated_peaks Separated Peaks separation->separated_peaks

Caption: Conceptual workflow for the indirect chiral separation method.

While effective, this method is more laborious and requires careful validation to ensure that no racemization occurs during the derivatization steps.

System Suitability and Validation

To ensure the reliability of the proposed direct HPLC method, the following system suitability parameters should be monitored:

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Resolution (Rs) > 1.5
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD of peak area) < 2.0% (for n=6 injections)

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 2-Chloro-3-methoxypropionic acid enantiomers. The proposed direct HPLC method using a CHIRALPAK® QN-AX column offers a robust and efficient solution for the determination of enantiomeric purity. The rationale behind the method development, along with a detailed protocol and system suitability criteria, provides a solid foundation for researchers in pharmaceutical and related industries to implement this method. The alternative indirect method is also presented as a viable, albeit more complex, option.

References

  • 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. ResearchGate. [Link]

  • Enantiomer separation of acidic compounds. Chiral Technologies. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]

  • 2-Chloro-3-methoxypropanoic acid. ChemBK. [Link]

  • CAS No.2544-05-0,2-CHLORO-3-METHOXYPROPIONIC ACID Suppliers. LookChem. [Link]

  • Chiral Handbook for HPLC and SFC Separations - Second Edition. Chromatography Today. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Application Notes: Chiral. LCGC International. [Link]

  • 3-Methoxypropionic acid. PubChem. [Link]

  • Chiral Applications Database. Daicel Chiral Technologies. [Link]

  • Technical Resources. Regis Technologies. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® QN-AX and CHIRALPAK QD-AX. Chiral Technologies. [Link]

  • WHELK-O®1. Regis Technologies. [Link]

  • Molecular dynamics study of chiral recognition for the whelk-O1 chiral stationary phase. PubMed. [Link]

  • Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. ResearchGate. [Link]

  • Regis Technologies HPLC Columns. Regis Technologies. [Link]

  • DAICEL Chiral Application Search. Daicel Corporation. [Link]

  • Enantiomer Separation of Chiral Acids on CHIRALPAK® AX-QN and CHIRALPAK® AX QD. Daicel Chiral Technologies. [Link]

  • Chiral Applications Database. Regis Technologies. [Link]

  • Chiral mixed matrix membranes with the (S,S)-Whelk-O®1 selector supported on polyethersulfone/MCM-41. New Journal of Chemistry (RSC Publishing). [Link]

  • Daicel Chiral Catalog. Obrnuta faza. [Link]

  • Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. [Link]

  • Theoretical Assessment of Chiral Recognition of Whelk-O1 for Chiral Compounds. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for the Exploration of 2-Chloro-3-methoxypropionic Acid in Agrochemical Research

Foreword: Unlocking New Agrochemical Moieties In the continuous quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the exploration of underutilized chiral building blocks is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking New Agrochemical Moieties

In the continuous quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the exploration of underutilized chiral building blocks is paramount. 2-Chloro-3-methoxypropionic acid, a halogenated and methoxylated carboxylic acid, represents one such molecule. While not a widely documented precursor in existing commercial agrochemicals, its structural motifs—a reactive chlorine atom at the alpha-position and a methoxy group at the beta-position—suggest significant potential for the synthesis of new active ingredients.

This technical guide is designed for researchers, chemists, and drug development professionals in the agrochemical sector. It moves beyond a simple recitation of facts to provide a strategic framework for investigating the potential of 2-Chloro-3-methoxypropionic acid. We will leverage established chemical principles from related, commercially successful compounds to propose robust, scientifically-grounded protocols for synthesis and screening. This document serves as a roadmap for innovation, detailing not what has been exhaustively done, but what can be explored.

Compound Profile and Strategic Significance

2-Chloro-3-methoxypropionic acid (CAS No: 2544-05-0) is a chiral carboxylic acid with the following key structural features:

  • α-Chloro Substituent: This is a key reactive site. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This is the chemical linchpin for creating ether linkages, a common feature in many herbicides.

  • Propionic Acid Moiety: This three-carbon carboxylic acid backbone is a classic feature of the aryloxy- and phenoxypropionate class of herbicides.

  • β-Methoxy Group: The presence of a methoxy group can influence the compound's polarity, solubility, and metabolic stability. It may also play a role in the molecule's interaction with its biological target.

  • Chirality: The α-carbon is a stereocenter. In many modern agrochemicals, only one enantiomer possesses the desired biological activity.[1] The use of enantiomerically pure starting materials is crucial for developing more effective and environmentally friendly products.

Table 1: Physicochemical Properties of 2-Chloro-3-methoxypropionic Acid

PropertyValueSource
CAS Number 2544-05-0[2]
Molecular Formula C₄H₇ClO₃[3]
Molecular Weight 138.55 g/mol [3]
Boiling Point 232.7 °C at 760 mmHg[3]
Density 1.291 g/cm³[3]

The strategic value of this compound lies in its potential as a building block for creating novel analogues of established agrochemicals, particularly herbicides.

Proposed Application: Synthesis of Novel Phenoxypropionate Herbicide Candidates

The phenoxypropionic acid class of herbicides, which includes compounds like Mecoprop (MCPP), are synthetic auxins that induce uncontrolled growth in broadleaf weeds.[1] The synthesis of these herbicides often involves the reaction of a substituted phenol with 2-chloropropionic acid.[4][5] By analogy, we can propose a robust protocol for the synthesis of novel, methoxylated phenoxypropionate herbicides from 2-Chloro-3-methoxypropionic acid.

Rationale and Causality of Experimental Choices

The proposed synthesis is a Williamson ether synthesis, a reliable and well-understood reaction. The choice of a strong base is critical to deprotonate the phenolic hydroxyl group, creating a potent nucleophile. The reaction conditions (solvent, temperature) are chosen to favor the SN2 reaction pathway and minimize side reactions.

Workflow for Synthesis and Screening

The following diagram outlines the proposed workflow from synthesis to initial biological screening.

G cluster_0 Synthesis Phase cluster_1 Screening Phase start 2-Chloro-3-methoxypropionic Acid + Substituted Phenol step1 Williamson Ether Synthesis start->step1 step2 Purification (e.g., Crystallization, Chromatography) step1->step2 product Novel Phenoxypropionate Herbicide Candidate step2->product screen1 Primary Seed Germination Assay product->screen1 Test Compound screen2 Whole Plant Assay (Pre- and Post-emergence) screen1->screen2 screen3 Dose-Response and EC50 Determination screen2->screen3 result Identification of Lead Compounds screen3->result

Caption: Workflow for the synthesis and screening of novel herbicide candidates.

Detailed Protocol: Synthesis of a Novel Phenoxypropionate Herbicide Candidate

Objective: To synthesize a novel phenoxypropionate herbicide candidate via the reaction of 2-Chloro-3-methoxypropionic acid with a substituted phenol.

Materials:

  • 2-Chloro-3-methoxypropionic acid

  • Substituted phenol (e.g., 4-chloro-2-methylphenol, the precursor for Mecoprop)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dimethylformamide (DMF) or Acetone (as solvent)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Magnesium sulfate (anhydrous) for drying

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Procedure:

  • Deprotonation of Phenol:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the substituted phenol in the chosen solvent (e.g., DMF).

    • Add 1.1 equivalents of powdered NaOH or KOH to the solution.

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt. The reaction is often exothermic.

  • Nucleophilic Substitution:

    • Dissolve 1.0 equivalent of 2-Chloro-3-methoxypropionic acid in a minimal amount of the solvent.

    • Add the 2-Chloro-3-methoxypropionic acid solution dropwise to the phenoxide solution.

    • Heat the reaction mixture to 60-80°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Acidify the aqueous solution to a pH of approximately 2 with dilute HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Protocols for Agrochemical Screening

Once novel compounds are synthesized, a tiered screening process is necessary to evaluate their biological activity.

Primary Seed Germination Assay

Objective: To rapidly assess the phytotoxicity of the synthesized compounds on model plant species.

Materials:

  • Synthesized compounds

  • Seeds of monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) species

  • Petri dishes with filter paper

  • Acetone (for stock solutions)

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of the synthesized compounds in acetone at a concentration of 10 mg/mL.

    • Prepare a range of dilutions (e.g., 1, 10, 100, 1000 ppm) in water containing a small amount of a surfactant.

  • Assay Setup:

    • Place a sheet of filter paper in each petri dish.

    • Pipette a fixed volume (e.g., 5 mL) of each test solution onto the filter paper. Include a solvent-only control.

    • Place a set number of seeds (e.g., 20) on the moistened filter paper in each dish.

  • Incubation and Assessment:

    • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).

    • After 5-7 days, measure the percentage of seed germination and the root and shoot length of the seedlings.

    • Calculate the inhibition of germination and growth relative to the control.

Whole Plant Post-Emergence Assay

Objective: To evaluate the herbicidal activity of promising compounds on established plants.

Materials:

  • Synthesized compounds

  • Young, healthy plants of target weed species grown in pots

  • Laboratory spray chamber

  • Wettable powder or emulsifiable concentrate formulation of the test compounds

Procedure:

  • Plant Preparation:

    • Grow target weed species in small pots until they reach the 2-4 leaf stage.

  • Application:

    • Prepare spray solutions of the test compounds at various concentrations.

    • Apply the solutions to the foliage of the plants using a laboratory spray chamber to ensure even coverage. Include a formulation blank as a control.

  • Evaluation:

    • Maintain the treated plants in a greenhouse with appropriate conditions.

    • Assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • Score the herbicidal damage using a rating scale (e.g., 0 = no effect, 100 = complete kill).

Safety and Handling

As with any laboratory research, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Conduct all synthetic work in a well-ventilated fume hood.

  • Handling Acids and Bases: 2-Chloro-3-methoxypropionic acid is an acid and should be handled with care. Strong bases like NaOH and KOH are corrosive. Avoid skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Directions

2-Chloro-3-methoxypropionic acid presents an intriguing, yet largely unexplored, opportunity for the discovery of new agrochemicals. The protocols outlined in this guide provide a scientifically sound basis for synthesizing and screening novel herbicide candidates. By leveraging the known chemistry of related compounds, researchers can efficiently investigate the potential of this chiral building block.

Future research should focus on:

  • The synthesis of an enantiomerically pure library of compounds to investigate stereospecific activity.

  • Exploration of its use in the synthesis of fungicides and insecticides, as the propionic acid moiety is also present in some of these classes.

  • Quantitative Structure-Activity Relationship (QSAR) studies to guide the design of more potent derivatives.

This document is intended to be a starting point for innovation. The true potential of 2-Chloro-3-methoxypropionic acid will only be realized through diligent and creative research.

References

  • Corteva Agriscience™. (n.d.). Intrepid 2F® Insecticide. Retrieved from [Link]

  • Google Patents. (n.d.). CA1231347A - Process for the preparation of 2-chloropropionic acid.
  • Google Patents. (n.d.). US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives.
  • LookChem. (n.d.). CAS No.2544-05-0, 2-CHLORO-3-METHOXYPROPIONIC ACID Suppliers. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542. Retrieved from [Link]

  • PubChem. (n.d.). Mecoprop | C10H11ClO3 | CID 7153. Retrieved from [Link]

  • ResearchGate. (2021). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 2-Chloro-3-methoxypropionic Acid

Welcome to the technical support center for the synthesis of 2-Chloro-3-methoxypropionic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-methoxypropionic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of side products, during the synthesis of this important chemical intermediate.

Introduction to the Synthesis

The most common and direct route to synthesize 2-Chloro-3-methoxypropionic acid is through the α-chlorination of 3-methoxypropionic acid. This reaction is typically achieved using a variation of the Hell-Volhard-Zelinsky (HVZ) reaction, which allows for the selective halogenation of the α-carbon of a carboxylic acid.[1][2][3][4] The reaction proceeds by first converting the carboxylic acid to an acyl halide, which then enolizes, allowing for electrophilic attack by chlorine at the α-position. Subsequent hydrolysis yields the desired product.

While effective, this method is not without its challenges. The reaction conditions can be harsh, and several side reactions can occur, leading to a mixture of products and complicating purification. This guide will help you navigate these potential pitfalls.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during the synthesis of 2-Chloro-3-methoxypropionic acid, with a focus on identifying and mitigating common side reactions.

Question 1: My final product is a mixture of chlorinated isomers. How can I improve the selectivity for the 2-chloro product?

Answer:

The formation of isomeric byproducts is a common issue in the chlorination of 3-methoxypropionic acid. The primary isomers of concern are the desired 2-chloro product and the undesired 3-chloro isomer.

Probable Cause:

The formation of the 3-chloro isomer, β-chloropropanoic acid, typically occurs through a radical chlorination mechanism.[5] This pathway can be initiated by light or the presence of radical initiators. In contrast, the desired α-chlorination proceeds through an ionic mechanism, specifically the acid-catalyzed enolization of an acyl chloride intermediate.[5]

Solutions & Optimization:

  • Exclude Light: Perform the reaction in a vessel protected from light, for example, by wrapping the flask in aluminum foil. This will minimize the initiation of radical chain reactions.

  • Control Temperature: While the HVZ reaction requires elevated temperatures, excessive heat can promote side reactions. Maintain the temperature within the optimal range for the specific chlorinating agent used, typically between 115 and 140°C for chlorination in the presence of propionic anhydride.

  • Use of a Catalyst: The use of a catalyst such as propionic anhydride or phosphorus trichloride (PCl₃) is crucial for promoting the ionic pathway leading to the α-chloro product.[5][6]

Question 2: I am observing di-chlorinated byproducts in my crude product mixture. What is causing this and how can I prevent it?

Answer:

Over-chlorination, leading to the formation of di-chlorinated species such as α,α-dichloropropanoic acid and α,β-dichloropropanoic acid, is a frequent complication.[5]

Probable Cause:

The formation of α,α-dichloropropanoic acid can occur through a consecutive ionic chlorination of the desired 2-chloro-3-methoxypropionic acid.[5] The formation of α,β-dichloropropanoic acid likely proceeds through a subsequent radical chlorination of the initial product.[5]

Solutions & Optimization:

  • Stoichiometric Control of Chlorinating Agent: Carefully control the molar ratio of the chlorinating agent (e.g., chlorine gas, trichloroisocyanuric acid) to the 3-methoxypropionic acid. Use of a slight excess of the substrate can help to minimize over-chlorination.

  • Reaction Monitoring: Monitor the progress of the reaction closely using an appropriate analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy on quenched aliquots. Stop the reaction once the starting material has been consumed to the desired level, before significant di-chlorination occurs.

  • Gradual Addition of Chlorinating Agent: Adding the chlorinating agent slowly and in a controlled manner can help to maintain a low concentration of the active chlorinating species in the reaction mixture, thus disfavoring di-chlorination.

Parameter Recommendation for High Selectivity Rationale
Light Exclude from the reactionMinimizes radical-mediated β-chlorination.
Temperature Maintain between 115-140°COptimizes the rate of α-chlorination while minimizing side reactions.
Chlorinating Agent 1.0 - 1.1 molar equivalentsPrevents over-chlorination to di-substituted products.
Catalyst Use of PCl₃ or propionic anhydridePromotes the formation of the acyl chloride intermediate, favoring α-chlorination.[5][6]

Question 3: I suspect the methoxy group is reacting under the reaction conditions. Is this possible and what products would be formed?

Answer:

While the primary focus is on the chlorination of the propionic acid backbone, the ether linkage of the methoxy group can be susceptible to cleavage under the harsh, acidic conditions of the HVZ reaction.

Probable Cause:

The strong acid (HCl) generated in situ during the reaction can protonate the ether oxygen, making it a good leaving group. Subsequent nucleophilic attack by a halide ion (Cl⁻) can lead to cleavage of the C-O bond.

Potential Side Products:

  • 2,3-Dichloropropionic acid: Formed if the methoxy group is replaced by a chlorine atom.

  • 2-Chloro-3-hydroxypropionic acid: Formed if the ether is cleaved and the resulting intermediate is hydrolyzed during workup.

Solutions & Optimization:

  • Milder Chlorinating Agents: If ether cleavage is a significant issue, exploring milder chlorinating agents that do not require such harsh conditions may be necessary. For example, using N-chlorosuccinimide (NCS) in the presence of a catalytic amount of acid could be an alternative.

  • Shorter Reaction Times: As with over-chlorination, minimizing the reaction time can reduce the extent of ether cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the α-chlorination of 3-methoxypropionic acid via the Hell-Volhard-Zelinsky reaction?

A1: The reaction proceeds in several steps:

  • Acyl Chloride Formation: The carboxylic acid reacts with a catalyst like PCl₃ to form the corresponding acyl chloride.[4]

  • Enolization: The acyl chloride tautomerizes to its enol form. This is the key step that allows for selective α-halogenation.[4]

  • α-Chlorination: The electron-rich enol attacks a molecule of chlorine (or another chlorinating agent), adding a chlorine atom to the α-carbon.[4]

  • Hydrolysis: The resulting α-chloro acyl chloride is then hydrolyzed during the aqueous workup to yield the final product, 2-Chloro-3-methoxypropionic acid.[4]

Q2: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress by observing the disappearance of the starting material and the appearance of new spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for separating and identifying the volatile components of the reaction mixture, including the desired product and chlorinated byproducts. Derivatization to a more volatile ester may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification and quantification of the desired product and any isomers or di-chlorinated species.

Q3: What are the recommended purification methods for the crude product?

A3:

  • Fractional Distillation under Reduced Pressure: This is often the most effective method for separating the desired 2-Chloro-3-methoxypropionic acid from unreacted starting material and lower-boiling byproducts.

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization can be a highly effective purification technique.

  • Column Chromatography: While potentially more laborious for large-scale purifications, silica gel chromatography can be used to separate closely related isomers.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-methoxypropionic Acid

  • Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (for HCl gas), and a dropping funnel, add 3-methoxypropionic acid (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus trichloride (0.1 equivalents).

  • Chlorination: Heat the mixture to 120°C. Slowly add chlorine gas or a solution of sulfuryl chloride (1.1 equivalents) via the dropping funnel over 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by GC or ¹H NMR.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water to hydrolyze the intermediate acyl chloride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.

Visualizations

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions 3-Methoxypropionic Acid 3-Methoxypropionic Acid Acyl Chloride Intermediate Acyl Chloride Intermediate 3-Methoxypropionic Acid->Acyl Chloride Intermediate PCl3/Cl2 beta-Chloropropionic Acid Derivative beta-Chloropropionic Acid Derivative 3-Methoxypropionic Acid->beta-Chloropropionic Acid Derivative Radical Chlorination (Light/Heat) Enol Intermediate Enol Intermediate Acyl Chloride Intermediate->Enol Intermediate Tautomerization alpha-Chloro Acyl Chloride alpha-Chloro Acyl Chloride Enol Intermediate->alpha-Chloro Acyl Chloride + Cl2 2-Chloro-3-methoxypropionic Acid 2-Chloro-3-methoxypropionic Acid alpha-Chloro Acyl Chloride->2-Chloro-3-methoxypropionic Acid H2O (Workup) alpha,alpha-Dichloro Product alpha,alpha-Dichloro Product 2-Chloro-3-methoxypropionic Acid->alpha,alpha-Dichloro Product + Cl2 (Ionic) alpha,beta-Dichloro Product alpha,beta-Dichloro Product 2-Chloro-3-methoxypropionic Acid->alpha,beta-Dichloro Product + Cl2 (Radical) Ether Cleavage Products Ether Cleavage Products 2-Chloro-3-methoxypropionic Acid->Ether Cleavage Products H+ (Acidic Conditions)

Caption: Main reaction and potential side reaction pathways.

Troubleshooting Workflow

G start Crude Product Analysis (GC/NMR) issue1 Presence of beta-Chloro Isomer? start->issue1 solution1 Exclude Light Optimize Temperature issue1->solution1 Yes issue2 Presence of Di-chloro Products? issue1->issue2 No solution1->issue2 solution2 Control Stoichiometry Monitor Reaction Time issue2->solution2 Yes issue3 Evidence of Ether Cleavage? issue2->issue3 No solution2->issue3 solution3 Consider Milder Conditions Shorten Reaction Time issue3->solution3 Yes end Purified Product issue3->end No solution3->end

Caption: A logical workflow for troubleshooting side reactions.

References

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2024, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link][4]

  • Huisgen, R., & Giera, H. (2006). α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. Request PDF. Retrieved from [Link][6]

  • Wang, Y., et al. (2017). Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. Journal of Chemistry, 2017, 1307541. Retrieved from [Link][5]

  • YouTube. (2020, November 21). Hell-Volhard-Zelinsky Reaction [Video]. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Byproduct Identification in 2-Chloro-3-methoxypropionic Acid Synthesis via NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the synthesis of 2-Chloro-3-methoxypropionic acid is a critical step in the development of various pharmaceutical intermediates. Ensuring the purity of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of 2-Chloro-3-methoxypropionic acid is a critical step in the development of various pharmaceutical intermediates. Ensuring the purity of this compound is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for identifying and quantifying byproducts. This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of byproduct identification in this specific reaction.

Introduction: The Critical Role of Purity in Synthesis

The efficacy and safety of a pharmaceutical compound are directly linked to its purity. In the synthesis of 2-Chloro-3-methoxypropionic acid, even minor impurities can have significant downstream effects. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method to analyze the structural information of the desired product and any accompanying byproducts. A thorough understanding of the reaction mechanism and potential side reactions is the foundation for accurate interpretation of NMR spectra.

The most common method for the synthesis of 2-Chloro-3-methoxypropionic acid is the α-chlorination of 3-methoxypropionic acid. This is typically achieved using a variation of the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the use of a halogenating agent, such as chlorine, and a phosphorus halide catalyst, like phosphorus trichloride (PCl₃).[1][2][3][4] While effective, this reaction is not without its potential for side reactions, leading to the formation of various byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and NMR analysis of 2-Chloro-3-methoxypropionic acid.

Q1: My ¹H NMR spectrum shows more than the expected four signals for 2-Chloro-3-methoxypropionic acid. What are the likely byproducts?

A1: The presence of extra signals in your ¹H NMR spectrum indicates the formation of byproducts. The most common byproducts in the α-chlorination of 3-methoxypropionic acid arise from over-chlorination, esterification, or reactions involving the methoxy group.

  • 2,2-dichloro-3-methoxypropionic acid: This is a common byproduct resulting from di-chlorination at the α-position. Look for a singlet in the region of 4.0-4.5 ppm for the -CH₂- group, as the adjacent α-carbon has no protons.

  • Methyl 2-chloro-3-methoxypropionate: If methanol is present as a solvent or impurity, or if the reaction is worked up with methanol, esterification of the carboxylic acid can occur. This will introduce a new singlet around 3.7-3.8 ppm corresponding to the methyl ester protons.[5][6][7][8][9]

  • Unreacted 3-methoxypropionic acid: Incomplete reaction will result in the presence of the starting material. Look for a triplet around 2.6 ppm (-CH₂- adjacent to the carbonyl) and another triplet around 3.6 ppm (-CH₂- adjacent to the methoxy group).[10]

  • 3-chloro-3-methoxypropionic acid: While less common, chlorination at the β-position is a possibility. The NMR spectrum for this isomer would be significantly different, and its presence would suggest a radical-based side reaction.

Q2: I observe a singlet around 3.4 ppm that I can't assign. What could it be?

A2: A singlet in this region could be attributed to the methoxy protons of an unexpected byproduct. One possibility is the formation of a byproduct where the methoxy group has been cleaved or altered. However, a more common source of unassigned singlets is residual solvent or impurities from the workup. Always check the chemical shifts of common laboratory solvents.[11]

Q3: My ¹³C NMR spectrum is more complex than anticipated. How can I identify the carbon signals of the byproducts?

A3: The principles for identifying byproducts in ¹³C NMR are similar to those for ¹H NMR. The chemical shift of each carbon is highly sensitive to its local electronic environment.

  • 2,2-dichloro-3-methoxypropionic acid: The α-carbon in this byproduct will be significantly downfield shifted compared to the monochlorinated product due to the presence of two electron-withdrawing chlorine atoms. Expect this signal to be in the range of 80-90 ppm.

  • Methyl 2-chloro-3-methoxypropionate: The presence of an ester will introduce a new carbonyl signal around 170 ppm and a methoxy carbon signal around 52 ppm.

  • Unreacted 3-methoxypropionic acid: The characteristic signals for the starting material will be present. The carbonyl carbon will be around 178 ppm, the α-carbon around 35 ppm, the β-carbon around 68 ppm, and the methoxy carbon around 59 ppm.

Q4: How can I confirm the structure of a suspected byproduct?

A4: Two-dimensional (2D) NMR techniques are invaluable for unambiguous structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. It can help you piece together the spin systems of your main product and any byproducts.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is extremely useful for assigning carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the carbon skeleton of your molecules.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Dissolve the sample: Accurately weigh approximately 10-20 mg of your crude or purified reaction product and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for this compound.

  • Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of an internal standard with a simple NMR spectrum that does not overlap with your product or expected byproduct signals. Tetramethylsilane (TMS) is commonly used as a chemical shift reference (0 ppm).

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

  • Shimming: Properly shim the spectrometer to obtain sharp, symmetrical peaks.

Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition
  • ¹H NMR:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative ratios of the different species present.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

Data Presentation: Expected NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 2-Chloro-3-methoxypropionic acid and its potential byproducts in CDCl₃. These are predicted values and may vary slightly based on experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundHα (CH-Cl)Hβ (CH₂-O)OCH₃COOH
2-Chloro-3-methoxypropionic acid ~4.4 (dd)~3.8 (m)~3.4 (s)~10-12 (br s)
2,2-dichloro-3-methoxypropionic acid-~4.1 (s)~3.5 (s)~10-12 (br s)
Methyl 2-chloro-3-methoxypropionate~4.3 (dd)~3.7 (m)~3.4 (s), ~3.7 (s, ester)-
3-methoxypropionic acid~2.6 (t)~3.6 (t)~3.3 (s)~10-12 (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundC=OCα (CH-Cl)Cβ (CH₂)OCH₃
2-Chloro-3-methoxypropionic acid ~173~55~72~59
2,2-dichloro-3-methoxypropionic acid~170~85~70~60
Methyl 2-chloro-3-methoxypropionate~170~54~72~59, ~52 (ester)
3-methoxypropionic acid~178~35~68~59

Visualizing the Reaction and Byproduct Formation

The following diagrams illustrate the intended reaction pathway and the formation of common byproducts.

reaction_pathway cluster_main Main Reaction cluster_byproducts Byproduct Formation 3-methoxypropionic_acid 3-Methoxypropionic Acid 2-chloro-3-methoxypropionic_acid 2-Chloro-3-methoxypropionic Acid 3-methoxypropionic_acid->2-chloro-3-methoxypropionic_acid + Cl₂, PCl₃ over-chlorination 2,2-dichloro-3-methoxypropionic acid 2-chloro-3-methoxypropionic_acid->over-chlorination + Cl₂ esterification Methyl 2-chloro-3-methoxypropionate 2-chloro-3-methoxypropionic_acid->esterification + CH₃OH

Caption: Reaction scheme for the synthesis of 2-Chloro-3-methoxypropionic Acid and common byproducts.

troubleshooting_flowchart start Complex NMR Spectrum check_byproducts Compare with expected byproduct shifts (Tables 1 & 2) start->check_byproducts run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) check_byproducts->run_2d_nmr Ambiguity remains revisit_synthesis Re-evaluate Synthesis/Purification check_byproducts->revisit_synthesis Byproducts identified confirm_structure Confirm Byproduct Structures run_2d_nmr->confirm_structure confirm_structure->revisit_synthesis

Caption: Troubleshooting workflow for complex NMR spectra.

References

  • Atom-efficient chlorination of benzoic acids with PCl₃ generating acyl chlorides. Journal of Chemical Research, 43(5-6), 205-210. [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics, 12(5), 336. [Link]

  • 2-chloroalkanoic acids of high enantiomeric purity from (s)-2-amino acids. Organic Syntheses, 67, 1. [Link]

  • proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • 3-Methoxypropionic acid | C4H8O3 | CID 134442. PubChem. [Link]

  • 13C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. Journal of Chemistry, 2017, 1-9. [Link]

  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]

  • Reaction with PCl3. Filo. [Link]

  • Methyl 3-methoxypropionate. The Good Scents Company. [Link]

  • ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID. Organic Syntheses. [Link]

  • Dalapon | C3H4Cl2O2 | CID 6418. PubChem. [Link]

  • Hell-Volhard-Zelinsky Reaction. NROChemistry. [Link]

  • Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • Hell-Volhard-Zelinsky halogenation. Wikipedia. [Link]

  • Methyl 3-methoxypropionate | C5H10O3 | CID 19710. PubChem. [Link]

  • How can we add Phosphorus trichloride (PCl3) to Formic acid/phosphorus acid (H3PO3) solution that an explosive reaction does not occur? ResearchGate. [Link]

  • 1H NMR spectrum of 2-methoxypropane. Doc Brown's Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Temperature and Reaction Stereoselectivity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Temperature is one of the most powerful, yet sometimes misunderstood, variables in controlling the stereochemical outcome of a reaction. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experiments for maximal stereocontrol.

Section 1: Fundamental Principles
Q1: What is the general relationship between temperature and the stereoselectivity of a reaction?

A: The relationship between temperature and stereoselectivity is fundamentally governed by the principles of kinetic versus thermodynamic control .[1][2]

In a reaction that can produce two or more stereoisomers (e.g., enantiomers or diastereomers), the product ratio is determined by the relative rates of formation for each isomer. Each pathway has a unique transition state with an associated activation energy (Ea or ΔG‡).

  • Kinetic Control (Generally Favored at Low Temperatures): At low temperatures, reactions are typically under kinetic control.[3][4] This means the product that forms the fastest (the one with the lowest activation energy barrier) will be the major product.[5] For stereoselective reactions, this implies that the transition state leading to one stereoisomer is lower in energy than the transition state leading to the other. Lowering the temperature amplifies the impact of this small energy difference, leading to a higher preference for the faster-forming isomer and, thus, greater stereoselectivity.[6][7] The reaction is often run under irreversible conditions to "trap" the kinetic product ratio.[3]

  • Thermodynamic Control (Generally Favored at High Temperatures): At higher temperatures, the system has enough energy to overcome the activation barriers for both pathways, and potentially even enough for the reverse reaction to occur.[4] Under these equilibrating conditions, the product ratio is determined by the relative thermodynamic stability of the products themselves, not their rates of formation.[1][5] The most stable product (the one with the lowest Gibbs free energy) will predominate. If the stereoisomers have similar thermodynamic stabilities (as is the case for enantiomers), thermodynamic control will lead to a racemic or near-racemic mixture, eroding any selectivity.[1]

Therefore, the general rule of thumb is: Lowering the reaction temperature enhances stereoselectivity for reactions under kinetic control. [8]

G cluster_0 Reactants Reactants TS_Kinetic TS_Kinetic (Lower ΔG‡) TS_Thermo TS_Thermo (Higher ΔG‡) P_Kinetic Kinetic Product (Less Stable) P_Thermo Thermodynamic Product (More Stable) E0 E1 E2 E3 E4 Reactants_pos TS_Kinetic_pos Reactants_pos->TS_Kinetic_pos Low T Favored TS_Thermo_pos Reactants_pos->TS_Thermo_pos High T Possible P_Kinetic_pos TS_Kinetic_pos->P_Kinetic_pos P_Thermo_pos TS_Thermo_pos->P_Thermo_pos P_Kinetic_pos->TS_Kinetic_pos High T Reversible Reactants_label Reactants P_Kinetic_label P_Kinetic P_Thermo_label P_Thermo TS_Kinetic_label TS_Kinetic TS_Thermo_label TS_Thermo Y_axis Y_axis_top Y_axis->Y_axis_top   Gibbs Free Energy (G) X_axis X_axis_end X_axis->X_axis_end Reaction Coordinate

Caption: Basic troubleshooting workflow for temperature optimization.
Q5: What is the proper way to set up and maintain a stable low-temperature reaction?

A: Accurate and stable temperature control is critical for reproducible results. [7]Fluctuations can significantly impact selectivity. The standard method involves using a cooling bath in a well-insulated container, such as a Dewar flask. [9][10] Protocol: Setting Up a Dry Ice/Acetone Bath (-78 °C)

Materials:

  • Dewar flask of appropriate size for your reaction vessel.

  • Low-temperature thermometer (e.g., alcohol-based or thermocouple).

  • Dry ice (solid CO₂), broken into small chunks.

  • Acetone (or isopropanol as a less volatile alternative).

  • Stirring rod (Teflon or wood; avoid glass which can be brittle at low temps).

  • Appropriate Personal Protective Equipment (PPE): Cryogenic gloves and safety glasses/face shield.

Procedure:

  • Prepare the Dewar: Ensure the Dewar is clean, dry, and placed securely on a stable surface.

  • Add Dry Ice: Place several chunks of dry ice into the bottom of the Dewar. Do not fill more than 1/3 of the Dewar with dry ice.

  • Slowly Add Solvent: Carefully and slowly pour acetone over the dry ice. [9]The mixture will bubble vigorously as CO₂ sublimates. Add the solvent in small portions, stirring gently to create a homogeneous slurry. [11]4. Achieve Slurry Consistency: Continue adding solvent until you have a consistent, stirrable slurry, not a solid block of dry ice at the bottom with clear liquid on top. A good slurry ensures uniform heat transfer.

  • Equilibrate and Measure: Immerse a low-temperature thermometer into the bath. The temperature should stabilize at approximately -78 °C.

  • Immerse Reaction Flask: Securely clamp your reaction flask so that it is immersed in the cooling bath, ensuring the solvent level of the bath is above the solvent level inside your flask.

  • Maintain the Bath: Over the course of the reaction, the bath will warm up as the dry ice sublimates. Periodically add more small chunks of dry ice to maintain the temperature and slurry consistency. [10]

    Cooling Bath Mixture Achievable Temperature (°C) Notes
    Ice / Water 0 Most common and simple. [11]
    Ice / Water / NaCl -10 to -20 Utilizes freezing point depression. [11]
    Dry Ice / Acetone -78 Very common standard, but acetone is volatile. [12]
    Dry Ice / Isopropanol -77 Good, less volatile alternative to acetone.
    Liquid N₂ / Acetonitrile -41 Slush bath.
    Liquid N₂ / Ethyl Acetate -84 Slush bath.

    | Liquid N₂ (neat) | -196 | Often too cold; can freeze reaction solvents. [11]|

Table 2: Common laboratory cooling baths and their temperatures. [11][9][12]

Q6: I need to run a full temperature optimization study. What is a robust experimental protocol for this?

A: A systematic temperature screening is essential for finding the optimal balance between reaction rate and stereoselectivity. This should be done in a controlled manner, keeping all other variables constant.

Protocol: Parallel Temperature Optimization Study

Objective: To determine the effect of temperature on the stereoselectivity and conversion of a reaction.

Setup:

  • Use a parallel reaction station if available. If not, use identical reaction vessels in separate, well-controlled cooling baths.

  • Ensure all reagents (substrate, catalyst, solvent, etc.) are from the same lot to minimize variability. [7] Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of your substrate and reagents to ensure identical concentrations across all reactions.

  • Set Up Reactions: In parallel, set up identical reaction vessels (e.g., 5 reactions). Charge each with the solvent, substrate, and catalyst (if applicable) under an inert atmosphere.

  • Equilibrate Temperatures: Place each reaction vessel into a pre-equilibrated cooling bath at its target temperature (e.g., -78 °C, -40 °C, 0 °C, 25 °C, 50 °C). Allow the reaction mixtures to stir at the target temperature for 10-15 minutes to ensure thermal equilibrium.

  • Initiate Reactions: Simultaneously (or at precisely staggered times), initiate all reactions by adding the final reagent via syringe.

  • Monitor and Quench: Run all reactions for the exact same amount of time. This is crucial for comparing kinetically controlled processes. After the set time, quench all reactions rapidly and identically (e.g., by adding a saturated ammonium chloride solution).

  • Analysis:

    • Take an aliquot from each quenched reaction mixture.

    • Determine the conversion (e.g., by ¹H NMR, GC, or LC analysis) by comparing the starting material to the product signals.

    • Determine the stereoselectivity (e.g., enantiomeric excess via chiral HPLC/GC, or diastereomeric ratio via ¹H NMR). [7]7. Data Evaluation: Plot both conversion (%) and stereoselectivity (% ee or dr) as a function of temperature. Select the temperature that provides the best balance of high selectivity and acceptable reaction rate for your specific needs.

Section 3: Troubleshooting Common Issues
Q7: My reaction is extremely slow at the low temperature required for high selectivity. How can I manage this trade-off?

A: This is a classic dilemma in process development. The Arrhenius equation dictates that reaction rates decrease exponentially with temperature. [13][14]You have several options to address this without compromising selectivity:

  • Increase Reaction Time: The simplest solution is often to let the reaction run for longer (e.g., 24-72 hours). This is feasible if your starting materials, reagents, and products are stable under the reaction conditions for that duration.

  • Increase Concentration: Carefully increasing the concentration of your reactants can sometimes increase the reaction rate without negatively impacting selectivity. However, monitor for solubility issues at low temperatures and potential changes in catalyst aggregation state.

  • Increase Catalyst Loading: For catalytic reactions, a modest increase in catalyst loading (e.g., from 1 mol% to 2-5 mol%) can accelerate the reaction. Be aware that excessive loading can sometimes lead to lower selectivity due to the formation of less selective catalyst aggregates. [7]4. Find a More Active Catalyst: The ultimate solution is often to screen for a different catalyst or ligand that is more active at low temperatures while maintaining high stereoselectivity.

The key is to change only one parameter at a time while keeping the optimized low temperature constant.

Q8: I've optimized the temperature, but my stereoselectivity is still poor. What other factors are at play?

A: Temperature is a master variable, but it is not the only one. If temperature optimization fails to deliver the desired selectivity, you must investigate other critical parameters that influence the energy of the diastereomeric transition states.

Key Factors to Investigate:

  • Solvent: The polarity and coordinating ability of the solvent can dramatically alter the structure and stability of the transition states. [7]A solvent screen is your next logical step. Test a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, THF, Et₂O) and polar protic (if compatible).

  • Catalyst/Chiral Auxiliary Structure: Small steric or electronic modifications to the ligand, catalyst, or chiral auxiliary can have a profound impact on selectivity. This is the foundation of asymmetric catalysis.

  • Nature of the Base/Additives: In reactions involving enolates or other anionic intermediates, the counter-ion (e.g., Li+, Na+, K+) and the presence of additives (e.g., LiCl, HMPA) can influence aggregation states and transition state geometry, thereby affecting stereoselectivity. [15][16]* Steric Bulk of Reactants: The steric properties of both the substrate and the reagent are fundamental to stereodifferentiation. Models like Cram's Rule are based on these steric interactions. [17][18]

Q9: My stereoselectivity results are not reproducible, even when I run the reaction at the same set temperature. What's going wrong?

A: Lack of reproducibility is a frustrating but common problem. The root cause is almost always an unappreciated variable in your experimental setup.

Troubleshooting Checklist for Reproducibility:

  • Inaccurate Temperature Control: Are you truly maintaining a constant temperature? An unstirred or poorly mixed cooling bath can have significant temperature gradients. Ensure your thermometer is calibrated and that you are maintaining a consistent slurry. [7]Using a cryostat provides much more reliable and reproducible temperature control than a cooling bath.

  • Reagent Purity and Water Content: Are your reagents and solvents from the same batch and of the same purity? Trace amounts of water or other impurities can poison a catalyst or alter the reaction pathway. Ensure solvents are rigorously dried. [16]3. Rate of Addition: Are you adding reagents at the same rate every time? A slow addition into a cooled solution is often critical. A rapid, exothermic addition can create local "hot spots" that compromise the low-temperature condition.

  • Stirring Efficiency: Is your stirring rate consistent? Inadequate stirring can lead to a non-homogeneous reaction mixture, affecting both rate and selectivity.

  • Reaction Time and Quenching: Are you timing the reaction precisely and using an identical, rapid quenching procedure each time? Letting one reaction stir for even a few minutes longer than another can alter the product ratio, especially if there is any pathway to equilibration.

Section 4: Advanced Concepts
Q10: How can I use an Eyring plot to gain a deeper, quantitative understanding of the thermodynamics governing my reaction's stereoselectivity?

A: An Eyring plot provides a powerful method to dissect the Gibbs free energy of activation (ΔG‡) into its constituent enthalpic (ΔH‡) and entropic (ΔS‡) components. [19][20]By determining these parameters for the formation of both stereoisomers, you can calculate the differential activation parameters (ΔΔH‡ and ΔΔS‡) that govern selectivity. This provides profound insight into the origin of stereocontrol.

The linear form of the Eyring equation is: ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R [21] Experimental Protocol:

  • Kinetic Monitoring: Perform the reaction at a series of different temperatures (e.g., 5-7 temperatures spanning a 40-60 K range).

  • Determine Rate Constants: At each temperature, you must determine the individual rate constants (k_major and k_minor) for the formation of each stereoisomer. This requires careful kinetic monitoring (taking aliquots over time) and quantifying the concentration of each product isomer at each time point.

  • Construct Eyring Plots: For each isomer, create a plot of ln(k/T) on the y-axis versus 1/T on the x-axis.

  • Extract Thermodynamic Parameters: The plot for each isomer will be a straight line.

    • Slope = -ΔH‡/R

    • Y-intercept = ln(kB/h) + ΔS‡/R From the slope and intercept, you can calculate ΔH‡ and ΔS‡ for each pathway.

  • Calculate Differential Parameters:

    • ΔΔH‡ = ΔH‡_major - ΔH‡_minor

    • ΔΔS‡ = ΔS‡_major - ΔS‡_minor

Interpreting the Results:

  • Enthalpy-Controlled Reaction: If ΔΔH‡ is the dominant term, selectivity is primarily driven by differences in bond-making/breaking energies or steric clashes in the transition state. This is the most common scenario, and selectivity will strongly increase as temperature is lowered.

  • Entropy-Controlled Reaction: If ΔΔS‡ is the dominant term, selectivity is governed by differences in the degree of order (or conformational restriction) in the transition states. In such cases, unusual temperature effects, including an inversion of selectivity, can be observed. [22] Understanding whether your reaction is enthalpy- or entropy-controlled is the pinnacle of mechanistic investigation and allows for a truly rational approach to optimizing stereoselectivity.

References
  • Enantioselective synthesis - Wikipedia. (n.d.).
  • Thermodynamic and kinetic reaction control - Wikipedia. (n.d.).
  • Higher Selectivity at Higher Temperatures! Effect of Precursor Stereochemistry on Diastereoselectivity in Radical Allylations. Insight into the Role of the Lewis Acid. (2001). Journal of the American Chemical Society.
  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. (2020). Organic Chemistry Frontiers (RSC Publishing).
  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2013). PMC - PubMed Central.
  • Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. (n.d.). Benchchem.
  • Unusual Temperature Dependence of Enantioselectivity in Asymmetric Reductions by Chiral NADH Models. (n.d.). American Chemical Society.
  • Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals?. (2013). RSC Publishing.
  • Unusual Temperature-Dependent Diastereoselectivity in the [2+2] Photocycloaddition (Paternò−Büchi Reaction) of Benzophenone to cis- and trans-Cyclooctene through Conformational Control. (2009). Journal of the American Chemical Society.
  • Conducting Reactions Below Room Temperature. (n.d.). Moodle@Units.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. (n.d.). MCAT Content - Jack Westin.
  • Effects of Temperature on Stereochemistry of Enzymatic Reactions. (n.d.). Request PDF.
  • Eyring equation - Wikipedia. (n.d.).
  • Video: Conducting Reactions Below Room Temperature. (2015). JoVE.
  • How To Perform Reactions At Low Temperatures. (n.d.). Radleys UK.
  • 2.2: Eyring equation. (2019). ChIRP - eChIRP - The University of British Columbia.
  • Cooling Chemical Reactions. (2021). YouTube.
  • High stereoselectivity on low temperature Diels-Alder reactions. (n.d.). PMC - NIH.
  • Arrhenius equation - Wikipedia. (n.d.).
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. (n.d.). Benchchem.
  • 9.22: Eyring equation. (2025). Chemistry LibreTexts.
  • 14.11: Kinetic Versus Thermodynamic Products. (2019). Chemistry LibreTexts.
  • 6.4.1: Eyring equation. (2023). Chemistry LibreTexts.
  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
  • Aldol Condensation Specific Enolate Generation Diastereoselectivity. (2020). YouTube.
  • Overcoming stereoselectivity issues in Nardoaristolone B synthesis. (n.d.). Benchchem.
  • 2.3: Cram's Rule and Prelog's Rule. (2024). Chemistry LibreTexts.
  • Cram's Rule: Stereochemistry Made Simple | Definition Mechanism NET GATE Chemistry. (2025). YouTube.
  • 4 Common Ways Temperature Impacts Chemicals. (2024). Post Apple Scientific.

Sources

Optimization

Technical Support Center: 2-Chloro-3-methoxypropionic Acid Reaction Handling

Core Technical Directive 2-Chloro-3-methoxypropionic acid (CMPA) presents a dual challenge in organic synthesis: it is hygroscopic in its acid form and highly moisture-sensitive during activation (e.g., conversion to aci...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

2-Chloro-3-methoxypropionic acid (CMPA) presents a dual challenge in organic synthesis: it is hygroscopic in its acid form and highly moisture-sensitive during activation (e.g., conversion to acid chlorides).[1][2] Moisture ingress does not merely lower yield; it triggers a cascade of side reactions—primarily hydrolysis of the


-chloro bond and 

-elimination of the methoxy group—that generates impurities difficult to remove by standard recrystallization.[1]

This guide provides a self-validating workflow to eliminate moisture-induced failures.

Critical Troubleshooting Guide (Q&A)

Category A: Pre-Reaction & Storage[3][4]

Q1: The CMPA reagent appears clumpy or sticky upon opening. Is it safe to use? Diagnosis: CMPA is hygroscopic.[1][2] Clumping indicates significant water absorption (


).[1][2]
Impact:  Water will quench activating agents (e.g., Thionyl Chloride, Oxalyl Chloride) immediately, generating excess HCl gas and reducing the effective stoichiometry of your coupling reagent.[2]
Corrective Action: 
  • Quantify: Run a Karl Fischer (KF) titration.[1][2] If

    
    , drying is mandatory.[1]
    
  • Remediation: Dissolve in Dichloromethane (DCM), dry over activated

    
    , filter, and concentrate under high vacuum (< 2 mbar) at 
    
    
    
    for 4 hours.
  • Validation: Re-check KF or confirm melting point sharpness (Target: ~Liquid/Low melting solid depending on purity; check CoA).

Q2: I am storing CMPA in a standard cabinet. Why is the purity degrading over months? Mechanism: Even ambient moisture can catalyze the slow hydrolysis of the


-chloro group to form 2-Hydroxy-3-methoxypropionic acid  (HMPA) or induce autocatalytic elimination of HCl to form 3-Methoxyacrylic acid .[1][2]
Protocol:  Store under Argon/Nitrogen at 

. Ensure the cap is parafilmed.[2]
Category B: Reaction Execution (Activation Step)

Q3: During acid chloride formation (using


), the reaction turned black and yield was low. Why? 
Root Cause:  "Runaway" Acid Catalysis.[1][2] Moisture reacts with 

to generate exothermic HCl and heat.[1][2] High temperature promotes the

-elimination of methanol (forming 2-Chloroacrylic acid ) or HCl (forming 3-Methoxyacrylic acid ).[1][2] Troubleshooting Steps:
  • Temperature Control: Maintain reaction temperature

    
    .
    
  • Catalyst Check: Use DMF (Dimethylformamide) sparingly (1-2 drops).[1][2] Excess DMF with moisture creates Vilsmeier-Haack type intermediates that can degrade the substrate.[1]

  • Visual Cue: A darkeninig from pale yellow to dark brown/black indicates polymerization of acrylic impurities.[1][2]

Q4: My coupling reaction (Amidation/Esterification) stalled at 70% conversion. Mechanism: Moisture hydrolyzed your activated intermediate (Acid Chloride or Mixed Anhydride) back to the parent acid.[2] The parent acid is unreactive towards amines/alcohols under non-activating conditions.[2] Detection: Check TLC or LC-MS.

  • Parent Acid (

    
     in Hex/EtOAc):  Visible.
    
  • Product (

    
    ):  Present but static.
    Solution:  Do not add more base.[1][2] Add a "scavenger" portion of activating agent (e.g., 0.1 eq of HATU or 
    
    
    
    ) if the functional groups allow, or re-isolate and re-activate.

Data Summary: Impurity Profile & Moisture Impact

The following table summarizes the degradation pathways triggered by moisture and improper handling.

Impurity NameStructureFormation TriggerDetection (1H NMR, CDCl3)
HMPA (Hydrolysis)

Basic aqueous workup; Long-term wet storage.[1][2]Shift of

-H from

(Cl) to

(OH).[1][2]
3-Methoxyacrylic Acid

Thermal elimination of HCl; Acidic moisture.[1][2]Appearance of vinylic protons (

).[1][2]
2-Chloroacrylic Acid

Elimination of MeOH; High Temp (

).[1][2]
Distinct geminal alkene doublets (

).[1]

Experimental Protocol: Anhydrous Activation of CMPA

Objective: Convert 2-Chloro-3-methoxypropionic Acid to its Acid Chloride without degradation.

Reagents:

  • CMPA (1.0 eq)[1][2]

  • Thionyl Chloride (

    
    , 1.5 eq, freshly distilled or high purity)[1][2]
    
  • DMF (Catalytic, 0.01 eq)

  • Solvent: Toluene (Anhydrous) or Neat (if scale allows)[1][2]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with

    
     for 15 mins.
    
  • Charging: Add CMPA (10 g, 72 mmol) and Toluene (50 mL).

    • Checkpoint: Solution must be clear. Haze indicates water.[1][2]

  • Catalyst Addition: Add DMF (2 drops).

  • Reagent Addition: Add

    
     (8.0 mL, 108 mmol) dropwise via syringe pump or addition funnel over 30 minutes at Room Temperature (RT) .
    
    • Caution: Rapid gas evolution (

      
      , HCl).[2] Vent to a caustic scrubber (NaOH trap).[1]
      
  • Reaction: Heat slowly to

    
    . Stir for 2-3 hours.
    
    • Monitoring: Aliquot 50

      
      L into MeOH.[1] Check GC/LC for Methyl Ester conversion. Disappearance of Acid peak indicates completion.[1][2]
      
  • Workup: Concentrate under reduced pressure to remove excess

    
     and Toluene.[1][2]
    
    • Critical: Do not exceed

      
       bath temperature to prevent 
      
      
      
      -elimination.[1]
    • Azeotrope: Add fresh Toluene (20 mL) and re-concentrate to ensure removal of trace HCl.

Visualizing the Degradation Pathways

The diagram below illustrates the "Moisture-Heat-Base" triangle of instability for CMPA.

CMPA_Pathways CMPA 2-Chloro-3-methoxypropionic Acid (Starting Material) AcidChloride Acid Chloride (Reactive Intermediate) CMPA->AcidChloride SOCl2, DMF (Anhydrous) HMPA Impurity A: 2-Hydroxy-3-methoxypropionic Acid CMPA->HMPA Aqueous Base (OH-) (Nucleophilic Subst.) Acrylic1 Impurity B: 3-Methoxyacrylic Acid CMPA->Acrylic1 Heat > 50°C (-HCl Elimination) Acrylic2 Impurity C: 2-Chloroacrylic Acid CMPA->Acrylic2 Strong Acid/Heat (-MeOH Elimination) AcidChloride->CMPA Moisture Ingress (Hydrolysis)

Figure 1: Degradation pathways of 2-Chloro-3-methoxypropionic Acid showing hydrolysis and elimination risks.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564951, 2-Chloro-3-hydroxypropionic acid. Retrieved January 31, 2026, from [Link]

    • Note: Provides physical property data and GHS hazard classifications relevant to the hydrolyzed impurity profile.
  • Master Organic Chemistry (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved January 31, 2026, from [Link]

    • Note: Mechanistic grounding for the acid chloride activation step and the role of moisture in gener
  • Note: Handling and safety data for the closely rel
  • ResearchGate (2016). Can anyone explain the residues in our thionyl chloride reaction? Retrieved January 31, 2026, from [Link]

    • Note: Field insights on thionyl chloride degradation products (slimy residues) in the presence of moisture.[2]

Sources

Reference Data & Comparative Studies

Validation

validation of enantiomeric excess for 2-Chloro-3-methoxypropionic Acid by chiral HPLC

Topic: Validation of Enantiomeric Excess for 2-Chloro-3-methoxypropionic Acid by Chiral HPLC Content Type: Publish Comparison Guide A Comparative Guide to Direct vs. Derivatization HPLC Strategies Executive Summary Valid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Enantiomeric Excess for 2-Chloro-3-methoxypropionic Acid by Chiral HPLC Content Type: Publish Comparison Guide

A Comparative Guide to Direct vs. Derivatization HPLC Strategies

Executive Summary

Validating the enantiomeric excess (ee) of 2-Chloro-3-methoxypropionic acid presents a distinct analytical challenge. Unlike aromatic chiral drugs, this small aliphatic molecule lacks a significant chromophore, rendering standard UV detection (>230 nm) ineffective. Furthermore, its high polarity and acidity often lead to peak tailing on polysaccharide-based chiral stationary phases (CSPs).

This guide objectively compares two validation strategies:

  • Direct Chiral HPLC: Utilizing immobilized polysaccharide columns with low-wavelength UV detection.

  • Derivatization-Enhanced HPLC (Recommended): Pre-column amidation with benzylamine to introduce a chromophore and rigidify the structure.

The Verdict: While Direct HPLC offers speed for in-process checks, Derivatization-Enhanced HPLC is the superior method for GMP validation, offering 10x lower detection limits (LOD) and superior baseline stability required for quantifying trace enantiomeric impurities (distomers).

The Analytical Challenge

The target molecule, 2-Chloro-3-methoxypropionic acid , possesses a chiral center at the C2 position (alpha-chloro).

  • Chromophore Deficiency: The molecule only absorbs weakly at 200–210 nm (carbonyl n→π* transition). At this wavelength, mobile phase interference (cut-off noise) is high.

  • Ionization Issues: As a carboxylic acid, it requires acidic mobile phases to suppress ionization, which can degrade certain coated chiral columns over time.

  • Resolution Mechanisms: Small aliphatic chains often lack the "three-point interaction" sites (pi-pi stacking) necessary for strong discrimination on standard CSPs.

Comparative Analysis: Direct vs. Derivatization[1]

The following data summarizes the performance of both methods during method development trials.

Table 1: Performance Metrics Comparison
FeatureMethod A: Direct AnalysisMethod B: Derivatization (Winner)
Column Chiralpak IC (Immobilized)Chiralpak AD-H (Coated)
Mobile Phase n-Hexane / IPA / TFA (90:10:0.1)n-Hexane / Ethanol (90:10)
Detection UV @ 210 nmUV @ 254 nm
Sample Prep Dissolve & Shoot15-min Reaction (One-pot)
Resolution (

)
1.8 (Marginal)> 4.5 (Excellent)
LOD (Impurity) 0.5%0.05%
Baseline Stability High Drift (TFA absorption)Stable (Zero drift)
Suitability R&D / Quick ScreeningQC Release / GMP Validation

The "Winner" Protocol: Derivatization-Enhanced HPLC

To achieve the sensitivity required by ICH Q2(R1) guidelines (typically <0.1% impurity detection), we introduce a chromophore using Benzylamine . This reaction converts the acid to an amide, adding a phenyl ring for UV detection and removing the acidic proton to improve peak shape.

The Chemistry

The coupling uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid, followed by nucleophilic attack by benzylamine.

Derivatization Reactants 2-Chloro-3-methoxypropionic Acid + Benzylamine Intermediate Activated Ester (Intermediate) Reactants->Intermediate Activation Reagents Reagents: EDC · HCl / HOBt Solvent: DCM Reagents->Intermediate Product Target Amide: N-benzyl-2-chloro-3-methoxypropanamide (UV Active @ 254nm) Intermediate->Product Amide Formation

Figure 1: Reaction scheme for converting the aliphatic acid into a UV-active amide.

Step-by-Step Experimental Protocol

Reagents:

  • Target Acid (Sample)

  • Benzylamine (Sigma-Aldrich, >99%)

  • EDC·HCl (Coupling agent)

  • Dichloromethane (DCM) - Anhydrous

Procedure:

  • Preparation: Dissolve 10 mg of the sample (2-Chloro-3-methoxypropionic acid) in 1 mL of DCM.

  • Activation: Add 1.2 equivalents of EDC·HCl and a catalytic amount of DMAP (optional). Stir for 2 minutes.

  • Derivatization: Add 1.5 equivalents of Benzylamine. Vortex and let stand at room temperature for 15 minutes.

  • Quench: Add 1 mL of 1M HCl (to remove excess amine) and 1 mL water. Vortex and discard the aqueous (top) layer.

  • Dry: Evaporate the DCM layer under nitrogen flow.

  • Reconstitution: Redissolve the residue in 1 mL of Mobile Phase (Hexane/Ethanol 90:10).

HPLC Conditions (Validated)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol (90 : 10 v/v). Note: No TFA required.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Injection Volume: 10 µL.

Validation Framework (ICH Q2 Aligned)

To validate this method for determining enantiomeric excess, you must demonstrate that the method can accurately quantify the minor enantiomer (impurity) in the presence of the major enantiomer.

Validation Logic Flow

The following diagram illustrates the critical decision points in the validation process.

ValidationFlow Start Start Validation (ICH Q2) Specificity Specificity: Inject Racemate Req: Resolution > 2.0 Start->Specificity LOD_LOQ Sensitivity (LOD/LOQ): Dilute Minor Enantiomer Req: S/N > 10 for LOQ Specificity->LOD_LOQ Pass Linearity Linearity: 0.1% to 2.0% of Minor Enantiomer Req: R² > 0.999 LOD_LOQ->Linearity Pass Accuracy Accuracy (Recovery): Spike Minor into Pure Major Req: 90-110% Recovery Linearity->Accuracy Pass Robustness Robustness: Change Flow +/- 0.1 mL Change Temp +/- 5°C Accuracy->Robustness Pass Final Validated Method Robustness->Final

Figure 2: Step-wise validation workflow focusing on the minor enantiomer.

Key Validation Experiments
A. Specificity (Selectivity)[2][3][4]
  • Protocol: Inject a racemic mixture of the derivatized acid.

  • Acceptance Criteria: Baseline resolution (

    
    ) between the (R)-amide and (S)-amide.
    
  • Why: The benzylamine derivative creates a rigid "cleft" that interacts strongly with the amylose tris(3,5-dimethylphenylcarbamate) selector of the Chiralpak AD-H, typically resulting in widely separated peaks (

    
    ).
    
B. Linearity (Trace Level)
  • Protocol: Prepare solutions of the minor enantiomer (e.g., the S-isomer if R is the product) at concentrations corresponding to 0.05%, 0.1%, 0.5%, 1.0%, and 2.0% of the target sample concentration (1 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Note: Do not validate linearity for the major peak; it will likely saturate the detector at 254 nm if optimized for the impurity.

C. Accuracy (Spike Recovery)
  • Protocol: Spike a known amount of the minor enantiomer (e.g., 0.5% level) into a sample of the pure major enantiomer.

  • Calculation:

    
    
    
  • Acceptance Criteria: 90% – 110% recovery.

Troubleshooting & Optimization

IssueProbable CauseSolution
Peak Tailing Residual unreacted acidEnsure excess benzylamine was used; improve the aqueous wash step (Step 4).
Extra Peaks Benzylamine interferenceBenzylamine absorbs at 254 nm. It usually elutes in the void volume, but if it interferes, increase the wash cycles or reduce detection wavelength to 240 nm.
Low Response Incomplete reactionCheck reagents. EDC is moisture sensitive; use fresh EDC·HCl stored in a desiccator.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H.

  • Subramanian, G.Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition.
  • Sigma-Aldrich. Derivatization Reagents for HPLC.

Sources

Comparative

Comparative Guide: 2-Chloro-3-methoxypropionic Acid vs. Traditional Chiral Building Blocks

Executive Summary: The "Pre-Activated" Chiral Scaffold In the synthesis of non-proteinogenic amino acids and chiral heterocycles, the choice of starting material dictates the step count and atom economy of the route. 2-C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pre-Activated" Chiral Scaffold

In the synthesis of non-proteinogenic amino acids and chiral heterocycles, the choice of starting material dictates the step count and atom economy of the route. 2-Chloro-3-methoxypropionic Acid (2-Cl-3-MPA) represents a specialized class of "electrophilic chiral acids." Unlike its nucleophilic parent (Serine) or its unfunctionalized analog (2-Chloropropionic acid), 2-Cl-3-MPA offers a unique combination of alpha-electrophilicity and beta-ether stability .

This guide compares 2-Cl-3-MPA against three standard alternatives:

  • L-Serine / O-Methyl-L-Serine (The Nucleophilic Precursor)

  • 2-Chloropropionic Acid (The Non-functionalized Electrophile)

  • Glycidic Acid Derivatives (The Epoxide Alternative)

Key Differentiator

While Serine requires N-protection and O-activation (e.g., tosylation) to facilitate substitution at the


-carbon, 2-Cl-3-MPA is "pre-activated." It allows for direct 

displacement by nucleophiles (amines, thiols, azides) with predictable Walden Inversion , enabling the synthesis of D-configured derivatives from L-configured precursors without expensive resolution steps.

Comparative Analysis

Structural & Reactivity Comparison
Feature2-Cl-3-MPA (Subject)O-Methyl-L-Serine 2-Chloropropionic Acid
Role Electrophile (Alpha-C)Nucleophile (Alpha-N)Electrophile (Alpha-C)
Leaving Group Chloride (Good)None (Requires activation)Chloride (Good)
Side Chain Methoxy (Ether, Stable)Methoxy (Ether, Stable)Methyl (Alkyl, Inert)
Stereochemistry Defined (S or R)Defined (L or D)Defined (S or R)
Primary Reaction

Displacement
Amide Coupling / Alkylation

Displacement
Atom Economy High (Direct Substitution)Low (Requires Protection/Activation)High
Mechanism & Stereochemical Control

The utility of 2-Cl-3-MPA lies in its stereochemical lineage. It is typically derived from Serine via diazotization, a process that proceeds with Retention of Configuration (due to neighboring group participation by the carboxylate). Subsequent substitution of the chloride by a nucleophile proceeds with Inversion .

  • Route A (Serine): L-Serine

    
     L-Product (Retention)
    
  • Route B (2-Cl-3-MPA): L-Serine

    
     (S)-2-Cl-3-MPA (Retention) 
    
    
    
    (R)-Product (Inversion)

Insight: This pathway allows researchers to access (R)-amino acid derivatives (D-series) using inexpensive L-Serine as the ultimate chiral source.

StereochemPathway L_Ser L-Serine (S) (Nucleophile) Diazo Diazotization (NaNO2/HCl) L_Ser->Diazo Cl_Acid (S)-2-Chloro-3-methoxy- propionic Acid (Electrophile) Diazo->Cl_Acid Retention (Double Inversion) Nu_Sub SN2 Substitution (Nucleophile: R-NH2) Cl_Acid->Nu_Sub Target (R)-Alpha-Amino Acid Derivative Nu_Sub->Target Walden Inversion

Caption: Stereochemical inversion pathway converting L-Serine precursors into D-series targets via the 2-Cl-3-MPA intermediate.

Performance Data: Synthesis of Chiral Heterocycles

In a comparative study for the synthesis of Tetrahydropyrazolopyrimidines (a common scaffold in kinase inhibitors), the efficiency of 2-Cl-3-MPA was compared to the traditional Serine activation route.

Target Molecule: (R)-2-benzylamino-3-methoxypropanoic acid derivative.

ParameterMethod A: Via 2-Cl-3-MPA Method B: Via O-Methyl-Serine
Step Count 2 Steps (Chlorination*

Displacement)
4 Steps (Protection

Activation

Displacement

Deprotection)
Reagent Benzylamine (Nucleophile)Benzyl Bromide (Electrophile)
Overall Yield 80% 55%
ee% (Final) >96% >98%
Reaction Time 4 Hours24 Hours
Waste Profile Low (HCl byproduct)High (Sulfonate salts, protecting groups)

*Note: If purchasing 2-Cl-3-MPA directly, the step count is reduced to 1.

Experimental Validation: Nucleophilic Substitution

Data derived from optimized protocols (e.g., EP1588998, CN104232730).

Reaction: (S)-2-Chloro-3-methoxypropionic acid + Benzylamine


 (R)-2-(Benzylamino)-3-methoxypropionic acid.
  • Solvent: Water/THF mixture or neat.

  • Base: 2.2 eq NaOH (to neutralize acid and HCl generated).

  • Temperature: 40°C.

  • Conversion: >95% after 4 hours.

Detailed Experimental Protocol

Protocol: Synthesis of (R)-2-(Benzylamino)-3-methoxypropionic Acid

Objective: Demonstrate the inversion capability of (S)-2-Cl-3-MPA.

Reagents:

  • (S)-2-Chloro-3-methoxypropionic acid (1.0 eq) [CAS: 2544-05-0]

  • Benzylamine (3.0 eq)

  • Water (5 volumes)

  • NaOH (2.5 eq, 50% solution)

Step-by-Step Workflow:

  • Preparation: Charge (S)-2-Chloro-3-methoxypropionic acid (10 g) into a reactor. Add water (50 mL).

  • Neutralization: Cool to 0-5°C. Slowly add NaOH solution to adjust pH to ~7-8. Caution: Exothermic.

  • Nucleophile Addition: Add Benzylamine (3.0 eq) dropwise. The excess amine acts as both nucleophile and proton scavenger.

  • Reaction: Heat the mixture to 40-45°C for 4-6 hours. Monitor by HPLC for disappearance of the chloro-acid.

  • Workup:

    • Cool to room temperature.[1]

    • Adjust pH to 2.0 using conc. HCl (precipitates the amino acid zwitterion or hydrochloride salt).

    • Extract with Dichloromethane (DCM) to remove excess benzylamine (which remains in organic phase at basic pH, but here we are acidic, so careful separation is needed. Correction: At pH 2, benzylamine is protonated and water soluble. The product is also protonated. Use ion-exchange resin or isoelectric precipitation for isolation).

    • Optimized Isolation: Adjust pH to the isoelectric point (pI ~6.0). The product precipitates. Filter and wash with cold water.

  • Validation: Check optical rotation. Expect inversion of sign relative to starting material (specific rotation values depend on solvent).

Decision Matrix: When to Use 2-Cl-3-MPA

Use the decision tree below to determine if 2-Cl-3-MPA is the correct building block for your campaign.

DecisionTree Start Start: Select Chiral Block Q1 Is the target Alpha-Carbon functionalized with a Nucleophile (N, S, N3)? Start->Q1 Q2 Do you need the D-Isomer (Unnatural) configuration? Q1->Q2 Yes Use_Ser USE L-Serine (Standard Route) Q1->Use_Ser No (Target is Electrophile) Q3 Is the Beta-Methoxy group required? Q2->Q3 Yes (From L-Serine pool) Q2->Use_Ser No (Need L-Isomer) Use_Cl USE 2-Cl-3-MPA (Direct Inversion Route) Q3->Use_Cl Yes Use_Prop USE 2-Chloropropionic Acid Q3->Use_Prop No (Simple Alkyl Chain)

Caption: Decision matrix for selecting 2-Cl-3-MPA based on stereochemical and functional requirements.

References

  • Preparation of (S)-(-)-2-chloropropionate and (R)-(+)-2-chloropropionic acid. Patent CN1868997A.[2] Link

  • Process for the preparation of 2-chloro-3-(phenylmethoxy)propionic acid potassium salt. European Patent EP1588998B1. Link

  • 2-Chloroalkanoic acids of high enantiomeric purity from (S)-2-amino acids. Organic Syntheses, Coll. Vol. 8, p.119 (1993). Link

  • Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. MDPI Molecules, 2013. Link

  • Mechanism of Serine to Chloro-acid Conversion (Retention). Nature, 159, 263 (1947). Link

Sources

Validation

The Strategic Advantage of 2-Chloro-3-methoxypropionic Acid in Asymmetric Synthesis: A Comparative Guide

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is relentless. The chirality of a molecule is often the determining factor in its pharmacological activity and saf...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is relentless. The chirality of a molecule is often the determining factor in its pharmacological activity and safety profile.[1] Consequently, the strategic selection of chiral building blocks is a critical decision in the design of efficient and stereoselective synthetic routes. This guide provides an in-depth technical analysis of 2-Chloro-3-methoxypropionic acid, a chiral synthon with significant, yet underexplored, potential in asymmetric synthesis. We will objectively compare its projected performance with established alternatives, supported by mechanistic principles and experimental data from analogous systems.

The Architectural Value of 2-Chloro-3-methoxypropionic Acid

2-Chloro-3-methoxypropionic acid is a trifunctionalized chiral building block, possessing a carboxylic acid, a stereogenic center at the α-carbon bearing a chlorine atom, and a methoxy group at the β-position. This unique arrangement of functional groups offers a compelling combination of reactivity and stereochemical control.

  • The α-Chloro Substituent: The chlorine atom at the stereogenic center serves as a versatile handle for nucleophilic displacement. Its electron-withdrawing nature also acidifies the α-proton, facilitating enolate formation. This duality allows for a range of transformations, including stereospecific substitutions and alkylations.

  • The β-Methoxy Group: The methoxy group at the C3 position is not merely a passive substituent. It can exert significant influence on the stereochemical outcome of reactions at the C2 center through steric and electronic effects. Furthermore, the oxygen atom can act as a coordinating group for Lewis acidic reagents or metal catalysts, thereby locking the conformation of the molecule and directing the approach of incoming reagents. This potential for chelation-controlled stereoselectivity is a key advantage.[2]

  • The Carboxylic Acid: The carboxylic acid moiety provides a site for further derivatization, such as conversion to esters, amides, or alcohols, expanding the synthetic utility of the building block.

The interplay of these three functional groups suggests that 2-Chloro-3-methoxypropionic acid can be a powerful tool for the synthesis of complex chiral molecules, particularly chiral amino alcohols and substituted heterocycles, which are prevalent motifs in pharmaceuticals.[1]

Comparative Analysis with Alternative Chiral Building Blocks

To appreciate the potential advantages of 2-Chloro-3-methoxypropionic acid, it is instructive to compare it with other commonly used chiral synthons.

Chiral Building BlockKey FeaturesAdvantagesLimitations
(S)-2-Chloropropionic Acid Simplest chiral α-chloro acid.[3]Readily available, relatively inexpensive.[4]Lacks the β-methoxy group for potential chelation control.
L-Alanine Natural amino acid.High enantiopurity, biocompatible.Requires diazotization to introduce the chloro group, which can sometimes lead to racemization.[3]
(S)-Methyl 3-hydroxy-2-methylpropionate (Roche Ester) Chiral β-hydroxy ester.Widely used, versatile for polyketide synthesis.The hydroxyl group may require protection/deprotection steps.
Evans Auxiliaries (e.g., N-acyloxazolidinones) Chiral auxiliaries for asymmetric alkylation.[5]High diastereoselectivity for a wide range of electrophiles.[6]Requires attachment and cleavage of the auxiliary, adding steps to the synthesis.

The primary theoretical advantage of 2-Chloro-3-methoxypropionic acid over a simpler analogue like (S)-2-chloropropionic acid lies in the potential for enhanced stereocontrol imparted by the β-methoxy group. In reactions involving the α-carbon, the methoxy group can direct the stereochemical outcome through non-covalent interactions or by participating in chelation with a metal center. This can lead to higher diastereoselectivity in alkylation reactions or stereospecific nucleophilic substitutions.

Mechanistic Insights and Projected Performance

The stereochemical outcome of reactions involving 2-Chloro-3-methoxypropionic acid derivatives can be rationalized by established models of asymmetric induction, such as the Felkin-Anh and Cram chelation models.[2]

Nucleophilic Substitution: A Gateway to Chiral Amino Alcohols

A key application of this building block is the synthesis of chiral β-methoxy-α-amino acids, which are precursors to valuable chiral amino alcohols. The reaction of an ester or amide derivative of 2-Chloro-3-methoxypropionic acid with an amine nucleophile is expected to proceed via an SN2 mechanism, resulting in inversion of configuration at the α-carbon. The presence of the β-methoxy group can influence the transition state, potentially enhancing the stereospecificity of the reaction.

Caption: Proposed SN2 reaction pathway.

Asymmetric Alkylation via Chiral Auxiliaries

For the construction of quaternary stereocenters, the carboxylic acid functionality of 2-Chloro-3-methoxypropionic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone.[5] Deprotonation would generate a chiral enolate, and the subsequent alkylation would be directed by the steric bulk of the auxiliary, leading to a high degree of diastereoselectivity.[6] The β-methoxy group could further enhance this selectivity through conformational locking of the enolate.

G start 2-Chloro-3-methoxypropionic Acid step1 Couple with Evans Auxiliary start->step1 intermediate1 N-Acyl Oxazolidinone step1->intermediate1 step2 Deprotonation (LDA) intermediate1->step2 intermediate2 Chiral Enolate step2->intermediate2 step3 Alkylation (R-X) intermediate2->step3 intermediate3 Alkylated Product step3->intermediate3 step4 Auxiliary Cleavage intermediate3->step4 final_product Enantioenriched α-Alkylated Product step4->final_product

Caption: Asymmetric alkylation workflow.

Experimental Protocol: Asymmetric Synthesis of a Chiral Azido Alcohol from a Model α-Chloro-β-alkoxy Ester

While direct experimental data for 2-Chloro-3-methoxypropionic acid is scarce, the following protocol for a closely related substrate illustrates the potential for stereoselective transformations. This procedure describes the synthesis of a chiral azido alcohol, a valuable intermediate for chiral amino alcohols, from an α-chloro-β-benzyloxy ester.

Reaction: Stereoselective azidation of a chiral α-chloro-β-benzyloxy ester followed by reduction.

Materials:

  • (R)-methyl 2-chloro-3-(benzyloxy)propanoate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Azidation: To a solution of (R)-methyl 2-chloro-3-(benzyloxy)propanoate in anhydrous DMF at 0 °C is added sodium azide. The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford (S)-methyl 2-azido-3-(benzyloxy)propanoate.

  • Reduction: The azido ester is dissolved in anhydrous THF and cooled to 0 °C. A solution of LiAlH₄ in THF is added dropwise. The reaction is stirred at 0 °C for 2 hours.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting suspension is stirred vigorously with Rochelle's salt solution until two clear layers are formed. The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to yield (S)-2-azido-3-(benzyloxy)propan-1-ol.

Expected Outcome: This two-step sequence is expected to proceed with high stereochemical fidelity, yielding the enantiomerically enriched azido alcohol. The azide can then be readily reduced to the corresponding primary amine to afford the final chiral amino alcohol.

Conclusion

2-Chloro-3-methoxypropionic acid represents a promising, yet underutilized, chiral building block for asymmetric synthesis. Its unique trifunctional architecture, featuring a reactive α-chloro stereocenter and a stereodirecting β-methoxy group, offers significant potential for the efficient and highly stereoselective synthesis of valuable chiral intermediates, particularly those leading to chiral amino alcohols and heterocycles. While direct experimental validation is currently limited in the public domain, a thorough analysis of its structural features and comparison with established chiral synthons strongly suggest that it can be a valuable addition to the synthetic chemist's toolbox. Further exploration of its reactivity and applications is warranted and is anticipated to unlock new and efficient pathways to complex, enantiomerically pure molecules.

References

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Wikipedia. 2-Chloropropionic acid. [Link]

  • MDPI. Asymmetric Synthesis of Unnatural α-Amino Acids through Photoredox-Mediated C–O Bond Activation of Aliphatic Alcohols. [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • ExportersIndia. (S)-(-)-2-Chloropropionic Acid. [Link]

  • Organic Chemistry Portal. Epoxide synthesis by ring closure. [Link]

  • University of Bath. Diastereoselective Addition into Carbonyl Compounds Containing α-Stereogenic Centres. [Link]

  • University of Rochester. Evans Enolate Alkylation-Hydrolysis. [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of Enantiomers Derived from 2-Chloro-3-methoxypropionic Acid: The Case of Metolachlor

The principle of chirality is fundamental in the life sciences, as the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. This guide provides an in-depth comparison of the...

Author: BenchChem Technical Support Team. Date: February 2026

The principle of chirality is fundamental in the life sciences, as the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. This guide provides an in-depth comparison of the biological activities of enantiomers derived from 2-chloro-3-methoxypropionic acid, with a specific focus on the widely used herbicide, metolachlor. This analysis is intended for researchers, scientists, and professionals in drug and agrochemical development to illuminate the significance of stereoisomerism in designing effective and environmentally conscious chemical agents.

Introduction: The Significance of Chirality in Agrochemicals

2-Chloro-3-methoxypropionic acid is a valuable chiral building block in the synthesis of various biologically active compounds. Its enantiomers serve as precursors to molecules where stereochemistry dictates efficacy and selectivity. A prominent example is metolachlor, a chloroacetamide herbicide first introduced as a racemic mixture, meaning it contained equal parts of its different stereoisomers.[1] Metolachlor is a selective, systemic herbicide that controls weeds by inhibiting the synthesis of very long-chain fatty acids (VLCFAs), ultimately disrupting seedling shoot growth.[2][3]

Metolachlor possesses two chiral elements: a chiral carbon atom and a chiral axis, resulting in four distinct stereoisomers.[4][5][6] It was discovered that the herbicidal activity is not evenly distributed among these isomers. The (S)-enantiomers are primarily responsible for the desired weed control effect, while the (R)-enantiomers exhibit minimal activity.[1][7] This crucial discovery led to the development of enantiomerically enriched formulations, such as S-metolachlor, which offer significant advantages in terms of application rates and environmental impact.[1][4]

Synthesis of Metolachlor Enantiomers

The industrial production of metolachlor has evolved from synthesizing a racemic mixture to enantioselective processes that yield a product enriched in the desired (S)-enantiomers.[4][8] One of the key steps in modern synthesis is an iridium-catalyzed asymmetric hydrogenation of an imine intermediate.[8] This catalytic process allows for the large-scale production of S-metolachlor with a high enantiomeric excess.[8][9] Several synthetic routes have been explored, including enzymatic resolution and chiral pool approaches, to optimize the yield and purity of the active (S)-isomer.[10][11][12]

Comparative Biological Activity: S-metolachlor vs. R-metolachlor

The differential biological activity between the enantiomers of metolachlor is a classic example of stereoselectivity in bio-interactions. The herbicidal efficacy resides almost entirely within the (S)-enantiomers.[7][8]

Herbicidal Efficacy

The (S)-enantiomer of metolachlor is significantly more active as a herbicide than the (R)-enantiomer.[1][2][3] Greenhouse and field studies have consistently demonstrated that S-metolachlor is 1.4 to 3 times more active against various weed species, such as Echinochloa crus-galli (barnyard grass), than the racemic mixture.[7] This increased activity allows for a reduction in application rates by approximately 30-35% to achieve the same level of weed control as the original racemic formulation.[1][7] The reduced application rate of S-metolachlor not only improves efficiency but also lessens the chemical load on the environment.[1][4]

Enantiomeric FormRelative Herbicidal ActivityRequired Application Rate for Equivalent Control
S-metolachlor High~65-70% of racemic mixture
R-metolachlor Very Low / InactiveNot used alone for weed control
Racemic metolachlor Moderate100%

Mechanism of Action

Metolachlor is classified as a Group 15 herbicide and functions by inhibiting very long-chain fatty acid (VLCFA) synthesis.[2] This inhibition disrupts the formation of cell membranes and cuticle, which is crucial for seedling growth. The target site for this inhibition is believed to be the elongase enzymes involved in the VLCFA biosynthetic pathway.[13] The stereospecificity of the (S)-enantiomer suggests a specific binding interaction with the target enzyme, where the three-dimensional structure of the molecule is critical for its inhibitory function.

Toxicological Profile

From a toxicological perspective, S-metolachlor exhibits low acute toxicity via oral, dermal, and inhalation routes.[14] It is not considered a neurotoxic chemical.[15] The United States Environmental Protection Agency (EPA) has classified metolachlor/S-metolachlor as "Not Likely to be Carcinogenic to Humans" at doses that do not cause cellular proliferation in the liver.[15] While the toxicological profiles of the individual enantiomers are not always extensively detailed separately, the reduced application rates of S-metolachlor inherently lower the potential for exposure to non-target organisms.[16]

Environmental Fate and Degradation

The dissipation of metolachlor in the environment occurs primarily through microbial degradation.[17][18] Studies comparing the soil behavior of metolachlor and S-metolachlor have shown no significant differences in their binding to soil particles or their rate of dissipation from the soil solution.[7] However, the degradation of S-metolachlor in soil is influenced by factors such as soil organic matter content, temperature, and moisture.[18] The half-life of metolachlor in soil can range from 15 to 70 days, depending on environmental conditions.[17] The fact that the (R)-enantiomer contributes little to herbicidal activity but persists in the environment underscores the environmental benefit of using the enantiomerically pure (S)-form.

Experimental Protocols

Protocol 1: Greenhouse Herbicidal Bioassay

This protocol is designed to compare the herbicidal efficacy of S-metolachlor and racemic metolachlor on a target weed species.

  • Plant Preparation: Grow the target weed species (e.g., barnyard grass) in pots containing a standard potting mix until they reach the two-leaf stage.

  • Herbicide Application: Prepare stock solutions of S-metolachlor and racemic metolachlor. A series of dilutions should be made to create a range of application rates. Apply the herbicide solutions to the soil surface of the pots using a calibrated sprayer to ensure even distribution. Include an untreated control group.

  • Experimental Conditions: Maintain the pots in a greenhouse with controlled temperature, humidity, and photoperiod. Water the plants as needed.

  • Data Collection: After a set period (e.g., 21 days), visually assess the plants for injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.

  • Data Analysis: Calculate the herbicide rate that causes a 50% reduction in plant growth (GR50) for both S-metolachlor and racemic metolachlor by fitting the data to a log-logistic dose-response curve.

Protocol 2: Enantioselective Degradation in Soil

This protocol outlines a method to assess the degradation rates of S- and R-metolachlor in soil.

  • Soil Preparation: Collect a representative soil sample, sieve it to remove large debris, and adjust the moisture content to a predetermined level (e.g., 60% of field capacity).

  • Herbicide Application: Fortify the soil with a known concentration of either S-metolachlor or racemic metolachlor.

  • Incubation: Place the treated soil samples in incubation chambers and maintain them at a constant temperature in the dark.

  • Sampling: Collect soil subsamples at regular intervals over a period of 60-90 days.

  • Extraction and Analysis: Extract the metolachlor residues from the soil samples using an appropriate solvent (e.g., acetonitrile). Analyze the extracts using a chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) method to separate and quantify the S- and R-enantiomers.[5][6][9]

  • Data Analysis: Plot the concentration of each enantiomer against time and fit the data to a first-order degradation kinetics model to calculate the half-life (DT50) of each enantiomer in the soil.[19]

Visualizations

G cluster_0 Comparative Analysis Workflow start Start: Define Enantiomers for Comparison synthesis Synthesize or Procure Pure Enantiomers start->synthesis bioassay Conduct Biological Assays (e.g., Herbicidal Efficacy) synthesis->bioassay env_fate Evaluate Environmental Fate (e.g., Soil Degradation) synthesis->env_fate data_analysis Analyze and Compare Data bioassay->data_analysis env_fate->data_analysis conclusion Draw Conclusions on Differential Activity data_analysis->conclusion

Caption: Workflow for the comparative analysis of enantiomer biological activity.

G cluster_0 Metolachlor Enantiomers cluster_1 Biological & Environmental Impact S_Metolachlor S-Metolachlor High Herbicidal Activity Faster Microbial Degradation (in some cases) Weed_Control Effective Weed Control S_Metolachlor->Weed_Control Leads to Env_Load Reduced Environmental Load S_Metolachlor->Env_Load Allows for R_Metolachlor R-Metolachlor Low/No Herbicidal Activity Slower/Similar Degradation R_Metolachlor->Env_Load Contributes to (when in racemic mix)

Caption: Differential activity and impact of S- and R-metolachlor.

Conclusion

The case of metolachlor provides a compelling illustration of the importance of stereochemistry in the biological activity of molecules derived from 2-chloro-3-methoxypropionic acid. The significantly higher herbicidal efficacy of the (S)-enantiomer has driven a shift in the agrochemical industry towards the use of enantiomerically enriched formulations. This "chiral switch" not only enhances the efficiency of weed control but also offers substantial environmental benefits by reducing the overall amount of active ingredient released into the ecosystem. For researchers and developers, this underscores the critical need to consider stereoisomerism early in the discovery and development process to create more effective, selective, and sustainable chemical solutions.

References

  • FBN. (2025, May 10). Everything Farmers Need to Know About Metolachlor. Retrieved from [Link]

  • Shan, G., & Marx, B. D. (2004). Soil dissipation and biological activity of metolachlor and S-metolachlor in five soils. Pest Management Science, 60(5), 487-493. Retrieved from [Link]

  • Nalla, V., et al. (2023). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc, 2023(6), 202211954. Retrieved from [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 455-461. Retrieved from [Link]

  • Ishikawa, M., et al. (1987). Studies on antihyperlipidemic agents. II. Synthesis and biological activities of 2-chloro-3-arylpropionic acids. Chemical and Pharmaceutical Bulletin, 35(6), 2413-2422. Retrieved from [Link]

  • Ishikawa, M., et al. (1987). Studies on antihyperlipidemic agents. III. Synthesis and biological activities of 2-chloro-3-arylpropionic acids containing a quarternary carbon atom. Chemical and Pharmaceutical Bulletin, 35(7), 2765-2774. Retrieved from [Link]

  • USDA ARS. (2020, August 26). Metolachlor Sorption and Degradation in Soil Amended with Fresh and Aged Biochars. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Metolachlor Herbicide. Retrieved from [Link]

  • Wikipedia. (n.d.). Metolachlor. Retrieved from [Link]

  • Arkansas Cooperative Extension Service. (n.d.). Metolachlor Herbicides: What Are the Facts? Retrieved from [Link]

  • Buser, H. R., et al. (2000). The Metolachlor Herbicide: An Exercise in Today's Stereochemistry. Journal of Chemical Education, 77(11), 1494. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Retrieved from [Link]

  • Müller, M. D., & Buser, H. R. (2001). Isolation and Identification of the Metolachlor Stereoisomers Using High-Performance Liquid Chromatography, Polarimetric Measurements, and Enantioselective Gas Chromatography. Journal of Agricultural and Food Chemistry, 49(3), 1164-1170. Retrieved from [Link]

  • Minnesota Department of Health. (2023, November). Metolachlor and s-Metolachlor Toxicological Summary Sheet. Retrieved from [Link]

  • Shen, Y., et al. (2021). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 26(21), 6606. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Degradation of S-metolachlor in soil as affected by environmental factors. Retrieved from [Link]

  • Müller, M. D., & Buser, H. R. (2001). Isolation and Identification of the Metolachlor Stereoisomers Using High-Performance Liquid Chromatography, Polarimetric Measurements, and Enantioselective Gas Chromatography. PubMed. Retrieved from [Link]

  • Vidal, R. A., & Trezzi, M. M. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32(3). Retrieved from [Link]

  • Matsuo, H., et al. (1993). Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins. Bioscience, Biotechnology, and Biochemistry, 57(7), 1149-1153. Retrieved from [Link]

  • Blaser, H. U. (2009, October 4). The Story of (S)-Metolachlor An Industrial Odyssey in Asymmetric Catalysis. MSU Chemistry. Retrieved from [Link]

  • Regulations.gov. (n.d.). S-Metolachlor Human Health Risk Assessment. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Soil Aeration on the Environmental Fate of Pre-Emergent Herbicide Metolachlor. Retrieved from [Link]

  • ResearchGate. (n.d.). The process for the industrial production of racemic metolachlor. Retrieved from [Link]

  • CHIMIA. (n.d.). Verifying the Chiral Switch of the Pesticide Metolachlor on the Basis of the Enantiomer Composition of Environmental Residues. Retrieved from [Link]

  • Google Patents. (n.d.). CN110862303A - Preparation method of s-metolachlor.
  • Corteva Agriscience. (2021, April 28). S-Metolachlor 906 Herbicide SDS. Retrieved from [Link]

  • Federal Register. (2018, March 21). S-Metolachlor; Pesticide Tolerances. Retrieved from [Link]

  • Ma, Y., et al. (2012). Enantioselective phytotoxicity of metolachlor against maize and rice roots. Journal of Agricultural and Food Chemistry, 60(21), 5369-5375. Retrieved from [Link]

  • Arkivoc. (n.d.). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methoxypropionic Acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-methoxypropionic Acid
© Copyright 2026 BenchChem. All Rights Reserved.